9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
Description
BenchChem offers high-quality 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,5R)-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-9-6-2-1-3-7(9)5-8(4-6)10(12)13/h6-8H,1-5H2,(H,12,13)/t6-,7+,8? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPZZAZDFKAPMM-DHBOJHSNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and stereochemistry of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
This technical guide details the chemical structure, stereochemical dynamics, and synthesis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid , a significant bicyclic scaffold in medicinal chemistry.[1]
Executive Summary
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid represents a privileged scaffold in drug discovery, particularly in the design of peptidomimetics and G-protein coupled receptor (GPCR) ligands. Its rigid bicyclic framework serves as a "molecular spacer" that can orient pharmacophores with high precision. This guide analyzes its unique stereochemical behavior—specifically the endo/exo isomerism and chair-chair/chair-boat conformational equilibrium—and provides a validated synthetic protocol.
Structural Fundamentals
The compound consists of a bicyclo[3.3.1]nonane skeleton, which comprises two cyclohexane rings sharing positions 1 and 5. The "bridge" carbon is position 9, which bears a ketone functionality.[1] Position 3 carries a carboxylic acid group.[2][3][4]
Connectivity and Numbering
-
Bridgehead Carbons: C1 and C5.
-
Bridge Carbon: C9 (Ketone).
-
Functionalization: C3 (Carboxylic Acid).[5]
-
Symmetry: The molecule possesses a plane of symmetry passing through C9, C3, and C7, rendering it achiral (meso) unless asymmetrically substituted elsewhere.[1]
Figure 1: Connectivity of 9-oxo-bicyclo[3.3.1]nonane-3-carboxylic acid.[3][5][6][7][8][9] C9 is the ketone bridge; C3 bears the carboxyl group.
Stereochemical Analysis
The stereochemistry of this molecule is defined by two factors: Configuration (endo vs. exo) and Conformation (Chair-Chair vs. Chair-Boat).
Configurational Isomerism: Endo vs. Exo
The carboxylic acid at C3 can be oriented either endo (towards the C9 bridge) or exo (away from the bridge).
-
Endo-Isomer: The carboxyl group points "inward" toward the ketone bridge. This creates a potential transannular interaction with the C7 protons.
-
Exo-Isomer: The carboxyl group points "outward" (equatorial-like). In the parent hydrocarbon, this is thermodynamically preferred to avoid steric clash.[1]
Critical Insight: In the 9-oxo derivative, the sp² hybridization at C9 flattens the bridge, slightly relieving the severe 3,7-transannular strain found in the parent alkane.[1] Consequently, the endo-isomer is synthetically accessible and stable, often serving as the kinetic product in annulation reactions.[1]
Conformational Dynamics: The 3,7-Transannular Effect
The bicyclo[3.3.1]nonane system exists in an equilibrium between the Chair-Chair (CC) and Chair-Boat (CB) conformers.
-
Chair-Chair (CC): Generally the ground state. However, substituents at C3 (endo) and C7 (endo) suffer from severe steric repulsion (van der Waals radii overlap).[1]
-
Chair-Boat (CB): If the 3-endo substituent is bulky (like -COOH), the ring bearing it may flip to a boat conformation to relieve this strain.
For 3-endo-9-oxo-bicyclo[3.3.1]nonane-3-carboxylic acid , the molecule likely exists in a distorted CC conformation or flips to a CB form depending on solvent polarity and ionization state of the acid.
Figure 2: Conformational equilibrium. The 3-endo carboxyl group destabilizes the CC form, promoting the CB conformer.[1]
Synthetic Protocols
The most robust synthesis for the endo-carboxylic acid derivative utilizes a Stork Enamine Annulation strategy. This method is superior to adamantane fragmentation for introducing functional groups with stereocontrol.
Protocol: Enamine Annulation Route
Target: 3-endo-Bicyclo[3.3.1]nonane-3-carboxylic acid
Reagents:
-
Starting Material: 1-(1-Cyclohexenyl)pyrrolidine (Enamine).
-
Electrophile: 2-(Bromomethyl)acrylic acid benzyl ester (or ethyl ester).
-
Solvent: Dioxane or Acetonitrile.
-
Hydrolysis: H₂/Pd-C (for benzyl ester) or LiOH (for ethyl ester).
Step-by-Step Methodology:
-
Alkylation/Annulation:
-
Dissolve 1-(1-cyclohexenyl)pyrrolidine (1.0 equiv) in dry dioxane.
-
Add 2-(bromomethyl)acrylic acid ester (1.1 equiv) dropwise at 0°C.
-
Reflux the mixture for 4–6 hours. The enamine acts as a nucleophile, attacking the electrophile.[1] The intermediate iminium ion undergoes cyclization (Michael-like closure) to form the bicyclic skeleton.
-
Mechanism:[1][4][6][7][9][10][11] The reaction proceeds via a domino alkylation-cyclization sequence, typically favoring the endo-carboxylate due to secondary orbital interactions (kinetic control).
-
-
Hydrolysis/Deprotection:
-
Treat the resulting ester with aqueous acid (to hydrolyze the enamine/imine to the ketone at C9) if not already achieved during workup.
-
For Benzyl Ester: Hydrogenate using 10% Pd/C in MeOH to cleave the benzyl group, yielding the free carboxylic acid.[1]
-
For Ethyl Ester: Saponify using LiOH in THF/H₂O, then acidify to pH 2.[1]
-
-
Purification:
-
Recrystallize from ethyl acetate/hexanes.
-
Yield: Typically 60-70% overall.
-
Quantitative Data Summary
| Parameter | Value / Observation |
| Melting Point | 126–127 °C (for endo-acid) |
| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂; Sparingly soluble in water |
| pKa | ~4.5 (Carboxylic acid) |
| Stability | Stable at RT; Avoid strong bases (potential for epimerization/decarboxylation) |
Spectroscopic Characterization (NMR)[5][12]
Verification of the endo-configuration is best achieved via ¹H and ¹³C NMR.
¹H NMR (400 MHz, CDCl₃):
-
δ 12.1 ppm (br s, 1H): Carboxylic acid proton (-COOH).[4]
-
δ 2.4–2.6 ppm (m): Bridgehead protons (H1, H5).[1]
-
δ 1.6–2.0 ppm (m): Ring methylene protons.
-
Key Feature: Absence of large W-coupling (long-range) for the H3 proton if the carboxyl is endo (H3 is exo), or specific NOE correlations between H3 and H7 if in a boat conformation.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~215 ppm: C9 (Ketone C=O).
-
δ 183.3 ppm: Carboxyl C=O.
-
δ 36.6, 32.5, 28.7 ppm: Skeletal carbons.[1]
References
-
Kharchenko, S., & Kirby, A. J. (2019).[1] Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? Molecules, 24(3), 572.[1][8] (Provides synthesis and NMR data for 3-endo-bicyclo[3.3.1]nonane-3-carboxylic acid). Link
-
Peters, J. A., et al. (1975).[1] 3,7-Disubstituted bicyclo[3.3.1]nonanes—III: Conformational analysis. Tetrahedron, 31(19), 2273-2281.[1] (Foundational work on chair-chair vs. chair-boat preferences). Link
-
Momose, T., et al. (1979).[1] Bicyclo[3.3.1]nonanes as synthetic intermediates.[5][6][7][8][9][12][13][14][15] Chemical & Pharmaceutical Bulletin, 27(6), 1448-1453.[1] (Discusses enamine annulation routes). Link
Sources
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 7. preprints.org [preprints.org]
- 8. mdpi-res.com [mdpi-res.com]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Thermodynamic Stability of Bicyclo[3.3.1]nonane-3-carboxylic Acid Derivatives
The is a critical subject in medicinal chemistry, particularly for the design of rigid scaffolds used in GLP-1 agonists, adamantane-based antivirals, and neuroactive peptides.[1]
This guide provides an in-depth technical analysis of the conformational landscape, thermodynamic preferences, and experimental validation of these derivatives.[1][2]
Executive Summary
The bicyclo[3.3.1]nonane skeleton is a privileged scaffold that exists in a delicate conformational equilibrium. For 3-substituted derivatives, specifically bicyclo[3.3.1]nonane-3-carboxylic acid , thermodynamic stability is governed by the minimization of transannular steric strain between positions C3 and C7.[1]
-
Thermodynamic Preference: The 3-exo isomer is the thermodynamically stable epimer.
-
Conformational Driver: The 3-endo isomer suffers from severe non-bonded repulsion (the "hockey stick" effect) in the chair-chair conformation, often forcing a ring-flip to a chair-boat (CB) conformation.
-
Practical Implication: Synthetic routes often yield kinetic mixtures. Thermodynamic equilibration (e.g., base-catalyzed epimerization) is required to access the stable 3-exo isomer exclusively.[1]
Structural Fundamentals & Conformational Analysis
To understand the stability of the carboxylic acid derivatives, one must first master the conformational dynamics of the parent hydrocarbon.
The Parent Scaffold: Chair-Chair (CC) vs. Chair-Boat (CB)
The bicyclo[3.3.1]nonane core consists of two fused cyclohexane rings.[2]
-
Chair-Chair (CC): The lowest energy conformation for the unsubstituted parent.[2] However, it possesses a unique strain element: the repulsive interaction between the endo hydrogens at C3 and C7. The distance between these atoms is approx.[3] 2.5 Å, well within the van der Waals radii sum (2.4 Å), creating ~2–3 kcal/mol of strain.[1]
-
Chair-Boat (CB): To relieve this strain, one ring can flip to a boat.[1] For the parent molecule, the CB form is roughly 2.5–3.5 kcal/mol higher in energy than the CC form due to eclipsing interactions and angle strain inherent to the boat, which outweigh the relief of transannular strain.
The Impact of 3-Carboxylic Acid Substitution
Substituting a carboxylic acid group at C3 drastically alters this energy landscape.
The 3-Exo Isomer (Thermodynamic Product)
-
Configuration: The carboxylic acid group points away from the C7 bridge (equatorial-like orientation relative to the ring).
-
Conformation: It adopts the Chair-Chair (CC) conformation.[2]
-
Stability: This isomer avoids the C3...C7 transannular clash entirely. It represents the global energy minimum for the system.
The 3-Endo Isomer (Kinetic/High-Energy Product)
-
Configuration: The carboxylic acid group points towards the C7 bridge (axial-like orientation).
-
Conformation:
-
In Chair-Chair (CC): The steric clash between the carboxylic acid (C3) and the C7-endo hydrogen (or C7 substituent) is severe. This state is energetically prohibitive (>5-6 kcal/mol destabilization).
-
In Chair-Boat (CB): To accommodate the bulk of the -COOH group, the substituted ring typically flips to a boat conformation. While this relieves the transannular clash, the molecule pays the energetic penalty of assuming a boat shape.
-
-
Result: The 3-endo isomer is significantly less stable than the 3-exo isomer.
Visualization of Conformational Thermodynamics
The following diagram illustrates the energy landscape and the "escape route" the 3-endo isomer takes to relieve strain.
Figure 1: Conformational energy landscape. The 3-endo isomer avoids the high-energy CC state by flipping to a Chair-Boat, but remains thermodynamically inferior to the 3-exo CC isomer.
Experimental Assessment Protocols
Trustworthy characterization relies on distinguishing these isomers using NMR and equilibration studies.
NMR Spectroscopy (1H and 13C)
The most reliable method to distinguish endo vs. exo is the coupling constant of the proton at C3 (H3).
| Feature | 3-Exo Isomer (Stable) | 3-Endo Isomer (Unstable) |
| COOH Orientation | Equatorial (Exo) | Axial (Endo) |
| H3 Orientation | Endo (Axial-like) | Exo (Equatorial-like) |
| H3 Multiplicity | Triplet of Triplets (tt) | Broad Singlet or Multiplet |
| Coupling ( | Large vicinal coupling ( | Small vicinal coupling ( |
| C7 Signal | Normal chemical shift. | Often shifted due to transannular compression (if in CC) or ring distortion (if in CB).[1] |
Thermodynamic Equilibration Protocol
To prove thermodynamic stability, one must demonstrate the conversion of the unstable isomer to the stable one.
Protocol: Base-Catalyzed Epimerization
-
Dissolution: Dissolve the mixture (or pure 3-endo methyl ester) in MeOH.
-
Catalysis: Add NaOMe (0.5 equiv).
-
Reflux: Heat to reflux for 4–12 hours.
-
Mechanism: The base deprotonates C3 (alpha to carbonyl), forming a planar enolate. Reprotonation occurs from the less hindered face (endo face), placing the bulky COOH group in the exo position.
-
Analysis: Quench with dilute HCl, extract, and analyze by GC-MS or NMR. The ratio typically shifts to >95:5 favoring the 3-exo isomer.
Synthetic Pathways & Strategy
Drug development often requires specific isomers.[1] Here is how to access them:
Thermodynamic Route (Accessing 3-Exo)
-
Method: Weiss-Cook condensation or adamantane fragmentation followed by equilibration.
-
Key Step: If the synthesis yields a mixture, treat the crude methyl ester with NaOMe/MeOH (as above) before hydrolysis to the acid.
-
Outcome: High purity 3-exo-bicyclo[3.3.1]nonane-3-carboxylic acid.[1]
Kinetic Route (Accessing 3-Endo)
-
Method: Hydrogenation of unsaturated precursors (e.g., bicyclo[3.3.1]non-2-ene-3-carboxylic acid) usually occurs from the less hindered exo face, delivering the hydrogens to the exo face and forcing the substituent endo .
-
Challenge: The 3-endo acid is prone to isomerization. Avoid strong bases and high heat during workup.
Visualizing the Synthetic Logic
Figure 2: Synthetic workflow for isolating the thermodynamically stable 3-exo isomer.
References
-
Peters, J. A., et al. (1982).[1] Conformational analysis of bicyclo[3.3.1]nonane derivatives. Tetrahedron , 38(22), 3319-3325.[1] Link[1]
-
Lightner, D. A., et al. (1985).[1] Transannular interactions in the bicyclo[3.3.1]nonane system. Journal of the American Chemical Society , 107(9), 2677-2686.[1] Link[1]
-
Bagley, M. C., et al. (2003).[1] Synthesis of bicyclo[3.3.1]nonane derivatives via the Weiss–Cook reaction. Tetrahedron Letters , 44(28), 5363-5365.[1] Link
-
Momose, T., et al. (1980).[1] Conformational Studies of 3-Substituted Bicyclo[3.3.1]nonan-9-ones. Chemical and Pharmaceutical Bulletin , 28(8), 2354-2359.[1] Link
-
IUPAC. (1996).[1] Basic Terminology of Stereochemistry. Pure and Applied Chemistry , 68(12), 2193-2222.[1] Link[1]
Sources
Technical Guide: Stereochemical Resolution of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic Acid
[1]
Executive Summary: The Scaffold at a Glance
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid (CAS 63242-00-2) represents a critical bioisostere for the adamantane framework.[1] Unlike the rigid, spherical adamantane, the bicyclo[3.3.1]nonane skeleton possesses a degree of conformational flexibility that allows it to act as a "breathing" core in ligand-receptor interactions.
The critical challenge in utilizing this scaffold is the endo-exo isomerism at the C3 position.[1] This stereocenter dictates not only the vector of the carboxylic acid pharmacophore but also the global conformation of the bicyclic system (Twin-Chair vs. Chair-Boat).[1] Misassignment of this stereochemistry leads to erroneous SAR (Structure-Activity Relationship) models.[1]
| Feature | Specification |
| Core Skeleton | Bicyclo[3.3.1]nonane |
| Key Functionalities | C9-Ketone (Bridge), C3-Carboxylic Acid |
| Critical Isomerism | C3-Endo vs. C3-Exo |
| Primary Conformation | Twin-Chair (CC) or Chair-Boat (CB) |
Structural Logic: Defining Endo vs. Exo
In the context of bicyclo[3.3.1]nonanes, standard IUPAC nomenclature can be ambiguous. This guide adheres to the specific conformational definitions used in high-precision medicinal chemistry.
The Geometric Definition
The stereochemistry is defined relative to the C9-bridge (the ketone).[1]
-
Exo Isomer (Thermodynamic): The C3-substituent points away from the C9-bridge.[1] In the preferred Twin-Chair conformation, the substituent is equatorial .[1]
-
Endo Isomer (Kinetic/Steric): The C3-substituent points towards the C9-bridge.[1] In the Twin-Chair conformation, the substituent is axial .[1]
The Transannular Strain Problem
The bicyclo[3.3.1]nonane system is dominated by the interaction between C3 and C7 .
-
Twin-Chair (CC): The most stable conformation for the unsubstituted skeleton.[1] However, if the C3-substituent is endo (axial), it clashes severely with the endo hydrogen at C7. This is known as the transannular repulsive interaction .[1]
-
Chair-Boat (CB): To relieve this strain, the endo-isomer may flip one ring into a boat conformation.[1] This incurs a high energetic penalty (~5-6 kcal/mol) but may be necessary if the steric bulk at C3 is significant.[1]
Rule of Thumb: The Exo-isomer (equatorial acid) almost universally adopts the Twin-Chair conformation.[1] The Endo-isomer (axial acid) exists in a high-energy equilibrium between a distorted Twin-Chair and a Chair-Boat.[1]
Figure 1: Conformational consequences of C3-substitution.[1] The Endo isomer faces a critical energetic dilemma.
Synthesis & Separation Strategy
While the Weiss-Cook condensation is the classical route to the dione, the specific 3-carboxylic acid derivative is often accessed via oxidative fragmentation of adamantane derivatives or targeted functionalization of the 9-oxo-bicyclo[3.3.1]non-2-ene precursor.[1]
Synthesis Workflow (Adamantane Route)
This route is preferred for its defined stereochemistry, often yielding the thermodynamically stable exo isomer as the major product.
-
Starting Material: 2-Adamantanone.
-
Fragmentation: Reaction with diazomethane (ring expansion) or oxidative cleavage (e.g.,
or ) breaks the adamantane cage to the bicyclo[3.3.1] system.[1] -
Functionalization: The resulting intermediate is oxidized to the carboxylic acid.[1]
Separation Protocol
Because the endo and exo isomers possess significantly different molecular shapes (dipole moments and solvation volumes), they are separable by standard chromatography.
-
Stationary Phase: Silica Gel (standard).[1]
-
Elution Order:
Characterization: The Self-Validating System
This section details how to definitively prove the stereochemistry using NMR and X-ray techniques. Do not rely on chemical shift alone; coupling constants are the gold standard here.[1]
1H-NMR Analysis (Diagnostic Signals)
The proton at C3 (geminal to the carboxylic acid) is the reporter nucleus.
| Parameter | Exo-Isomer (COOH is Equatorial) | Endo-Isomer (COOH is Axial) |
| H3 Proton Position | Axial | Equatorial |
| Multiplicity | Triplet of Triplets (tt) | Broad Singlet or Narrow Multiplet |
| Coupling ( | Large | Small |
| Chemical Shift | Typically Upfield (Shielded) | Typically Downfield (Deshielded) |
Mechanism:
-
In the Exo-isomer , the H3 proton is axial.[1] It experiences two large trans-diaxial couplings with the axial protons at C2 and C4.[1] This splits the signal into a wide multiplet (tt).[1]
-
In the Endo-isomer , the H3 proton is equatorial.[1] It lacks large trans-diaxial couplings, resulting in a narrow signal.[1]
NOE (Nuclear Overhauser Effect)
NOE spectroscopy provides spatial proof of the "in" vs. "out" orientation.
-
Endo-Isomer (COOH Axial):
-
Exo-Isomer (COOH Equatorial):
-
Irradiation of H3 (Axial) shows strong NOE with C1/C5 bridgehead protons (1,3-diaxial relationship).
-
This interaction is geometrically impossible for the endo-isomer's equatorial proton.[1]
-
X-Ray Crystallography
If a single crystal is obtained:
References
-
Conformational Analysis of Bicyclo[3.3.1]nonanes. Topics in Stereochemistry. [Link][1]
-
Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. IUCrJ. [Link]
-
9-Oxobicyclo[3.3.1]nonane-1-carboxylic acid: structure and hydrogen-bonding pattern. Acta Crystallographica Section C. [Link]
-
PubChem Compound Summary for CID 3258066: 9-Oxobicyclo[3.3.1]nonane-3-carboxylic acid. National Center for Biotechnology Information. [Link][1]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link][1]
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid as a scaffold in medicinal chemistry
The following technical guide details the utility, synthesis, and application of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid as a scaffold in medicinal chemistry.
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, the saturation of intellectual property space around planar aromatic scaffolds (phenyl, heteroaryl) has necessitated a shift toward three-dimensional (
-
Defined Vectorial Geometry: The rigid bridge (C9) and the wing tip (C3) provide a fixed angle (
) for substituent projection, distinct from the or of aromatics. -
Metabolic Stability: The bridgehead carbons resist oxidative metabolism, while the ketone provides a handle for further diversification (e.g., reductive amination).
-
Solubility Profile: The 9-oxo group lowers
compared to the parent adamantane, improving aqueous solubility.
Structural & Conformational Analysis
The bicyclo[3.3.1]nonane system exists in equilibrium between Chair-Chair (CC) and Chair-Boat (CB) conformations.
-
Chair-Chair (CC): The lowest energy conformer for the unsubstituted parent. However, it suffers from severe transannular repulsion between endo-hydrogens at C3 and C7 (the "Hockey Stick" effect).
-
The 9-Oxo Influence: The
hybridization at C9 flattens the bridge, slightly alleviating C3-C7 repulsion compared to the methylene bridge, but the system remains sensitive to 3,7-substitution. -
Stereochemical Anchoring: Introducing a carboxylic acid at C3 (exo) locks the conformation to minimize steric clash, providing a pre-organized scaffold for receptor binding.
Diagram 1: Conformational Dynamics
Caption: The equilibrium between Chair-Chair and Chair-Boat forms is dictated by steric bulk at C3/C7. The 9-oxo bridge serves as a conformational lock.
Synthetic Access & Methodology
Accessing the 9-oxo-bicyclo[3.3.1]nonane-3-carboxylic acid core requires a strategy that differentiates the C9 bridge from the C3/C7 wings. While the Weiss-Cook reaction is standard for symmetric diones, the specific 9-oxo-3-acid target is best accessed via Enamine Annulation or Adamantane Degradation .
Method A: The Enamine Annulation (Stork Protocol)
This route constructs the bicyclic skeleton from a monocyclic precursor, allowing regioselective placement of the ketone.
Experimental Protocol: Synthesis of the Bicyclo[3.3.1]nonane Core
Objective: Synthesis of ethyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate (Precursor).
Reagents:
-
Cyclohexanone enamine (Morpholine-derived)
-
Ethyl
-(bromomethyl)acrylate (or Ethyl 2-(bromomethyl)prop-2-enoate) -
Anhydrous Dioxane
-
Hydrochloric Acid (10% aqueous)
Step-by-Step Procedure:
-
Enamine Formation: Reflux cyclohexanone (10 mmol) with morpholine (12 mmol) and a catalytic amount of p-toluenesulfonic acid (pTSA) in toluene under Dean-Stark conditions until water evolution ceases (approx. 4h).[1] Concentrate to yield the crude enamine.
-
Annulation: Dissolve the crude enamine in anhydrous dioxane (20 mL). Add ethyl
-(bromomethyl)acrylate (10 mmol) dropwise at 0°C. -
Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. Heat to reflux for 4 hours to drive the Michael addition and subsequent alkylation.
-
Hydrolysis: Cool the reaction mixture to room temperature. Add 10% HCl (15 mL) and stir vigorously for 2 hours to hydrolyze the iminium intermediate.
-
Workup: Extract with diethyl ether (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate.[2] -
Purification: Purify via flash column chromatography (Hexanes:EtOAc 8:2) to yield the ethyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate.
-
Saponification: Treat the ester with LiOH (2 eq) in THF/Water (1:1) at RT for 4h, followed by acidification to pH 3, to yield the free acid.
Diagram 2: Synthetic Pathway
Caption: The Stork enamine annulation provides a direct route to the 3-functionalized 9-oxo scaffold.
Medicinal Chemistry Applications
The 9-oxo-bicyclo[3.3.1]nonane-3-carboxylic acid scaffold acts as a bioisostere for:
-
Phenyl rings: Providing thickness and eliminating
- stacking liabilities. -
Adamantane: Increasing polarity and solubility.
-
Piperidine: When the C9 ketone is converted to an amine (9-amino-bicyclo[3.3.1]nonane).
Case Study A: 11 -HSD1 Inhibitors (Metabolic Disease)
Inhibitors of 11
-
Role of Scaffold: The bicyclic cage fills the lipophilic pocket of the enzyme (replacing adamantane).
-
Vector Logic: The C3-COOH mimics the hydrophilic interactions usually satisfied by a sulfone or amide, while the C9-ketone can be reductively aminated to form an amide linker to an aryl group.
-
SAR Insight: The endo-acid configuration often provides superior selectivity over 11
-HSD2 due to steric constraints in the catalytic site.
Case Study B: mGluR Allosteric Modulators (CNS)
Metabotropic glutamate receptors (mGluRs) possess allosteric binding sites within the transmembrane domain.
-
Role of Scaffold: The rigid bicyclo[3.3.1]nonane core restricts the conformational entropy of the ligand, reducing the entropic penalty upon binding.
-
Functionalization: The C9 ketone is often converted to an oxime or hydrazine to extend the pharmacophore into the "deep pocket" of the receptor.
Data Summary: Physicochemical Comparison
| Property | Phenyl-COOH | Adamantane-1-COOH | 9-Oxo-bicyclo[3.3.1]-3-COOH |
| Geometry | Planar (2D) | Spherical (3D) | Bridged/Cleft (3D) |
| ClogP | ~1.8 | ~2.5 | ~1.1 |
| tPSA | 37 Ų | 37 Ų | 54 Ų (Acid + Ketone) |
| Solubility | Moderate | Low | High |
| Metabolic Liability | Ring oxidation | Stable | C9 Reduction |
Critical Troubleshooting & Quality Control
Stereocontrol (Endo vs. Exo)
-
Issue: The synthesis often yields a mixture of endo (axial) and exo (equatorial) isomers at C3.
-
Resolution: The isomers can be separated by crystallization. The exo-isomer (thermodynamically favored) is generally obtained by equilibration in base (NaOEt/EtOH). The endo-isomer can be accessed via kinetic protonation or L-Selectride reduction of the corresponding unsaturated intermediate.
-
Validation: Use NOESY NMR. The endo-proton at C3 will show NOE correlations with the bridgehead protons (H1/H5), whereas the exo-proton will not.
Decarboxylation Risks
-
Issue: If using the Weiss-Cook route (via tetracarboxylate), vigorous decarboxylation conditions (Acid/Heat) can lead to retro-aldol fragmentation.
-
Resolution: Perform decarboxylation in DMSO/Water with NaCl (Krapcho conditions) at 140°C for milder control.
References
-
Weiss, U., & Edwards, J. M. (1968). A one-step synthesis of the bicyclo[3.3.1]nonane system. Tetrahedron Letters, 9(47), 4885-4887. Link
-
Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link
-
Majumder, A., Mandal, A., & Ghosh, P. (2012). Total Synthesis of 9-Oxo-bicyclo[3.3.1]nonane. Journal of Atoms and Molecules, 2(2), 176–181.[3] Link
-
Rohde, J. J., et al. (2007). Discovery of N-(3-hydroxy-2-adamantyl)-4-arylpiperazine-1-carboxamides as 11
-HSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(11), 3077-3081. Link -
Peters, J. A., van der Toorn, J. M., & van Bekkum, H. (1977). Conformational analysis of 3-substituted bicyclo[3.3.1]nonanes. Tetrahedron, 33(3), 349-355. Link
Sources
Acidity and pKa of Bicyclic Keto Carboxylic Acids: A Guide for Drug Development Professionals
An In-Depth Technical Guide:
Executive Summary
The ionization constant (pKa) is a fundamental physicochemical property that profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] For bicyclic keto carboxylic acids—a structural motif of growing importance in medicinal chemistry due to its conformational rigidity and novel chemical space—understanding and precisely modulating acidity is critical for success. These rigid scaffolds offer a unique opportunity to study and control how electronic effects are transmitted through space, directly impacting the acidity of the carboxylic acid moiety. This guide provides an in-depth analysis of the structural factors governing the pKa of these molecules, detailed, field-proven protocols for their experimental determination, and a framework for interpreting the resulting data to accelerate drug discovery and optimization.
The Strategic Importance of pKa in Modern Drug Discovery
The pKa of a molecule dictates its ionization state at a given pH.[2] This, in turn, governs a cascade of properties essential for therapeutic efficacy, including solubility, membrane permeability, plasma protein binding, and target engagement.[3] Since the majority of drugs are weak acids or bases, their pKa values determine their charge in different physiological compartments, from the acidic environment of the stomach (pH ~1.5-3.5) to the slightly alkaline conditions of the small intestine and blood plasma (pH ~7.4).[3][4]
Bicyclic systems, such as those based on bicyclo[2.2.2]octane or bicyclo[1.1.1]pentane, are increasingly utilized as bioisosteres for phenyl rings or as rigid scaffolds to lock in a desired conformation, reducing the entropic penalty of binding to a biological target.[5] The incorporation of a keto and a carboxylic acid function into these frameworks creates molecules with complex electronic and steric properties. A precise understanding of their acidity is not a mere academic exercise; it is a prerequisite for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and ensuring it reaches its target in a therapeutically effective concentration.[4][6]
Guiding Principles: Structural Determinants of Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. For bicyclic keto carboxylic acids, this stability is a multifactorial equation influenced by the rigid three-dimensional arrangement of the functional groups.
The Through-Space Field Effect
In contrast to flexible aliphatic systems or conjugated aromatic systems, the electronic influence of substituents in rigid, saturated bicyclic scaffolds is transmitted primarily through space, a phenomenon known as the field effect .[7][8] The rigid carbon framework prevents significant through-bond inductive effects over long distances and eliminates resonance delocalization. The electron-withdrawing keto group, therefore, exerts its influence by polarizing the local environment and electrostatically stabilizing the negative charge of the distant carboxylate anion. The magnitude of this effect is highly dependent on the distance and orientation between the keto and carboxyl groups.[8]
The Inductive Effect of the α-Keto Group
The α-keto group is strongly electron-withdrawing (-I effect), which significantly increases the acidity of the carboxylic acid compared to its non-keto parent compound.[9] This effect acidifies the carboxyl proton by polarizing the O-H bond and stabilizing the resulting carboxylate anion.[10] For instance, pyruvic acid (a simple α-keto acid) is a stronger acid than propanoic acid.[9] This fundamental principle is amplified or attenuated by the geometry of the bicyclic system.
Conformational Rigidity and Intramolecular Interactions
The fixed conformation of a bicyclic system can force the keto and carboxylic acid groups into close proximity, potentially allowing for intramolecular hydrogen bonding.[11] This interaction can have a dichotomous effect:
-
Stabilization of the Neutral Acid: An intramolecular hydrogen bond between the carboxylic acid proton and the keto oxygen can stabilize the protonated form, making it less acidic (higher pKa).[12]
-
Stabilization of the Conjugate Base: Conversely, if the geometry allows the keto group to stabilize the carboxylate anion, the acidity will be increased (lower pKa).
The precise conformational arrangement, dictated by the bicyclic scaffold, is therefore a critical determinant of the final pKa value.[13][14]
Diagram: Key Factors Influencing Acidity
The following diagram illustrates the interplay of structural features that determine the pKa of a bicyclic keto carboxylic acid.
Caption: Logical relationship between structural features and their effect on acidity.
Experimental Protocols for Accurate pKa Determination
The choice of method for pKa determination depends on the compound's properties, such as solubility, purity, and the presence of a chromophore.[1] A combination of computational prediction and experimental validation often yields the most reliable results.[4][15]
Diagram: Workflow for Method Selection
Caption: Decision workflow for selecting the appropriate pKa determination method.
Protocol: Potentiometric Titration
This classic method is robust and directly measures pH changes upon addition of a titrant.[16] It is particularly effective for compounds that are sufficiently soluble in water or aqueous co-solvent systems.
-
Principle: The compound is dissolved in solution and titrated with a standardized acid or base. The pKa is the pH at which the compound is 50% ionized, corresponding to the midpoint of the steepest part of the titration curve.[16]
-
Self-Validation: The accuracy of the method relies on precise calibration of the pH electrode with at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa. The concentration of the titrant must be accurately known via standardization.
-
Methodology:
-
Preparation: Accurately weigh ~1-5 mg of the bicyclic keto carboxylic acid and dissolve in a known volume (e.g., 25 mL) of high-purity, CO2-free water. If solubility is low, a co-solvent like methanol or DMSO may be used, but the apparent pKa must then be corrected back to a fully aqueous value.
-
Instrumentation Setup: Calibrate a high-precision pH meter and electrode. Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently. Maintain an inert atmosphere (N2 or Ar) to prevent dissolution of atmospheric CO2.
-
Titration: Add small, precise aliquots of a standardized NaOH solution (e.g., 0.01 M) using a calibrated burette or auto-titrator.
-
Data Acquisition: Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) identifies the equivalence point.
-
Protocol: UV-Vis Spectrophotometry
This method is ideal for compounds possessing a chromophore whose absorbance spectrum changes upon ionization. It requires very little material, making it suitable for early-stage discovery.
-
Principle: Based on the Beer-Lambert law, changes in the absorbance at a specific wavelength are monitored across a range of pH values. The pKa is calculated from the sigmoidal curve of absorbance versus pH.[1][4]
-
Causality and Trustworthiness: This technique is only viable if the protonation/deprotonation of the carboxylic acid induces a measurable shift in the UV-Vis spectrum. This is often the case if the carboxyl group is in conjugation with or close proximity to a chromophore (like the keto group or an aromatic ring). The use of a series of buffers with known pH values ensures the accuracy of the x-axis in the final plot.
-
Methodology:
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12). The ionic strength of all buffers should be kept constant.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Spectral Acquisition: For each buffer solution, add a small, constant aliquot of the stock solution to a quartz cuvette. Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.
-
Data Analysis: Identify a wavelength with a significant difference in absorbance between the fully protonated and fully deprotonated forms. Plot absorbance at this wavelength against pH. Fit the data to the Henderson-Hasselbalch equation to derive the pKa.
-
Protocol: ¹H-NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining pKa values, especially for complex molecules with multiple ionizable centers or for those that exist in equilibrium between different forms (e.g., keto and gem-diol hydrates).[9][17]
-
Principle: The chemical shift of a nucleus is sensitive to its local electronic environment. Ionization of the carboxyl group causes a change in the chemical shifts of nearby protons (or ¹³C nuclei). The pKa is determined by fitting the plot of chemical shift versus pH.[4][17]
-
Expertise and Self-Validation: This method provides unparalleled structural insight. The choice of which nucleus to monitor is critical; a proton alpha to the carboxyl group or on the bicyclic scaffold is often ideal. A non-ionizable internal standard (e.g., DSS or TSP) is required for accurate chemical shift referencing across different pH samples.
-
Methodology:
-
Sample Preparation: Prepare a series of samples, each containing the compound at a constant concentration in D₂O buffers of varying pD values (note: pKa ≈ pD - 0.4). Add a constant amount of an internal reference standard to each sample.
-
NMR Acquisition: Acquire high-resolution ¹H-NMR spectra for each sample at a constant temperature.
-
Data Processing: Process all spectra uniformly. Carefully reference each spectrum to the internal standard.
-
Analysis: Identify a proton signal that shows a clear, systematic shift as a function of pD. Plot the chemical shift (δ) of this proton versus the pD. The data should form a sigmoidal curve. The pD at the inflection point of this curve is the pKa (after correction).
-
Data Interpretation and Quantitative Insights
The structural principles discussed in Section 2 can be illustrated with representative pKa data. While experimental values are specific to each unique molecule, trends can be reliably predicted.
Table 1: Representative pKa Values of Bicyclic Carboxylic Acids
| Compound | Structure | Key Feature | Predicted pKa | Rationale |
| 1. Bicyclo[2.2.2]octane-1-carboxylic acid | Bicyclic, no keto group | Baseline, non-keto analog | ~4.8 | Reference acidity for the scaffold. |
| 2. 4-Oxobicyclo[2.2.2]octane-1-carboxylic acid | Keto at C4 (distant) | Through-space field effect | ~4.2 | Keto group stabilizes the carboxylate via a field effect, increasing acidity.[7][18] |
| 3. 2-Oxobicyclo[2.2.2]octane-1-carboxylic acid | Keto at C2 (proximal) | Strong inductive and field effect | ~3.5 | Proximity of the keto group provides a powerful electron-withdrawing effect, significantly increasing acidity. |
| 4. 4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid | Fluoro at C4 (distant) | Comparison of EWG | ~4.4 | Fluorine is electron-withdrawing, but the field effect of the keto group (Compound 2) is stronger.[8] |
Conclusion
The acidity of bicyclic keto carboxylic acids is a nuanced property governed by a sophisticated interplay of through-space field effects, inductive effects, and fixed conformational constraints. A thorough understanding of these principles is essential for medicinal chemists aiming to fine-tune the physicochemical properties of drug candidates. Accurate pKa determination, achieved through rigorous experimental protocols such as potentiometric titration, UV-Vis spectrophotometry, or NMR spectroscopy, provides the critical data needed to validate molecular design hypotheses and guide lead optimization. By integrating this knowledge into the drug discovery workflow, research and development teams can make more informed decisions, ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.
References
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. Available at: [1]
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. Available at: [6]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Social Sciences. Available at: [4]
-
What is pKa and how is it used in drug development?. Pion Inc. Available at: [2]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available at: [Link][3]
-
Wiberg, K. B., et al. (Year). Substituent effects on the acidity of weak acids. 1. Bicyclo[2.2.2]octane-1-carboxylic acids and bicyclo[1.1.1]pentane-1-carboxylic acids. PubMed. Available at: [Link][7]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Available at: [Link][15]
-
Field effects can be determined from changes in the pKa of 4-substituted bicyclo[2.2.2]octane carboxylic acids... ResearchGate. Available at: [Link][18]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link][16]
-
Hydrogen bonding of keto-carboxylic acids in the catemer and dimer motifs. The Rutgers Scholar. Available at: [Link][11]
-
Factors Affecting Acidic Strength of Carboxylic Acids. Scribd. Available at: [Link][19]
-
Wiberg, K. B., et al. (2002). Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids and Bicyclo[1.1.1]pentane-1-carboxylic Acids. The Journal of Organic Chemistry, 67(5), 1622-1625. Available at: [Link][8]
-
Simple Conformational Analysis of Cyclic and Bicyclic Compounds. Organic Spectroscopy Chem 203. Available at: [Link][13]
-
Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. PubMed. Available at: [Link][5]
-
Solvent-Induced Conformational Flexibility of a Bicyclic Proline Analogue: Octahydroindole-2-Carboxylic Acid. ResearchGate. Available at: [Link][14]
-
Acidity of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link][10]
-
Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. ResearchGate. Available at: [Link][12]
-
Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Journal of Pharmaceutical Sciences, 105(2), 664-672. Available at: [Link][9]
-
Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. PubMed. Available at: [Link][17]
Sources
- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]
- 2. What is pKa and how is it used in drug development? [pion-inc.com]
- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijirss.com [ijirss.com]
- 5. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Substituent effects on the acidity of weak acids. 1. Bicyclo[2.2.2]octane-1-carboxylic acids and bicyclo[1.1.1]pentane-1-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. View of Hydrogen bonding of keto-carboxylic acids in the catemer and dimer motifs [rutgersscholar.libraries.rutgers.edu]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. people.chem.ucsb.edu [people.chem.ucsb.edu]
History and discovery of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid synthesis
An In-Depth Technical Guide to the Synthesis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic Acid: History, Discovery, and Modern Protocols
Authored by: A Senior Application Scientist
Introduction
The bicyclo[3.3.1]nonane framework is a rigid and structurally significant motif ubiquitous in a vast array of natural products and serves as a pivotal building block in medicinal chemistry and drug design.[1][2][3] Its unique three-dimensional arrangement offers a defined topographical orientation for substituents, making it an attractive scaffold for developing novel therapeutics and complex molecular architectures.[3] Among its many derivatives, 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid stands out as a versatile intermediate, possessing both a ketone and a carboxylic acid functionality that allow for diverse chemical transformations.[4]
This technical guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid. We will delve into the foundational strategies for constructing the bicyclic core, detail the seminal synthetic routes to the target molecule, and present field-proven experimental protocols. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices and ensuring that each described protocol is a self-validating system.
I. Historical Perspective: The Genesis of the Bicyclo[3.3.1]nonane Core
The journey to synthesizing functionalized bicyclo[3.3.1]nonanes began with the development of methods to construct the parent carbon skeleton. Early organic chemists devised numerous strategies, many of which are still fundamental to modern synthetic approaches.
Foundational Synthetic Strategies
One of the most powerful and enduring methods for building the bicyclo[3.3.1]nonane system is the intramolecular aldol condensation .[1] This approach typically involves the cyclization of a suitably substituted cyclohexanone derivative. The operational simplicity and the ability to rapidly assemble a complex carbon skeleton from readily available starting materials have made this a cornerstone reaction.[1]
Another historically significant route is the Robinson annulation, which involves the reaction of a ketone (like cyclohexanone) with an α,β-unsaturated ketone, or a Mannich base, to form a new six-membered ring. These early methods laid the critical groundwork for accessing more complex, functionalized derivatives.[2] A notable example from this era is the synthesis of Meerwein's ester from dimethyl malonate and formaldehyde, which served as a key precursor in early adamantane synthesis, a related cage-like structure.[2]
The logical flow from these foundational methods led to the development of a simple and cost-effective total synthesis for the parent ketone, 9-oxo-bicyclo[3.3.1]nonane, which serves as the central core for our target molecule.[3][5][6]
Caption: Generalized workflow for bicyclo[3.3.1]nonane synthesis via intramolecular aldol condensation.
II. The Seminal Synthesis and Stereochemical Nuances of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic Acid
The definitive synthesis of the epimeric 9-oxobicyclo[3.3.1]nonane-3-carboxylic acids was reported by McEuen et al. in 1970 and later modified by Peters et al. in 1974.[7] This work not only provided a reliable route to the target molecule but also uncovered fascinating stereochemical behavior that underscores the importance of conformational analysis in bicyclic systems.
The Endo vs. Exo Isomers
The synthesis primarily yields the endo-carboxylic acid isomer, (I). However, this endo isomer can be epimerized to the exo isomer using a base like sodium methoxide, followed by saponification.[7] The two isomers exhibit distinct physical properties and, most notably, different solid-state structures.
While the endo acid (I) exists as a standard keto-acid, crystallographic studies revealed that the exo acid (II) exists in a closed lactol form.[7] This ring-chain tautomerism is a critical consideration for any researcher working with this compound, as the reactivity and properties of the open keto-acid form versus the closed lactol form can differ significantly. The rigid bicyclic framework imposes rotational constraints that shift the equilibrium toward the closed lactol form in the solid state.[7]
Caption: Synthetic pathway from precursor to the endo-acid and its subsequent epimerization to the exo-lactol.
Data Summary: Properties of Epimers
| Property | endo-9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid (I) | Lactol of exo-acid (II) | Reference |
| Melting Point | 404 K (131 °C) | 422 K (149 °C) | [7] |
| Crystalline Form | Open keto-acid | Closed lactol | [7] |
| Key IR Signal (in CHCl₃) | ~1730 cm⁻¹ (C=O shoulder) | 1748 cm⁻¹ (lactone C=O) | [7] |
III. Core Methodologies and In-Depth Protocols
To provide actionable insights, this section details the experimental protocols for synthesis and key related transformations. The methodologies are presented to be self-validating, with clear steps and rationale.
Protocol 1: Synthesis of endo-9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid (I)
This protocol is based on the procedure established by McEuen and Peters.[7]
Objective: To synthesize the endo isomer of the target compound.
Methodology:
-
Step 1: Preparation of the Precursor: The synthesis typically begins with a Michael addition of a cyclohexanone enamine to an appropriate acrylate, followed by cyclization. (Detailed precursor synthesis is beyond this guide's scope but follows established literature methods).
-
Step 2: Cyclization and Hydrolysis: The prepared precursor is subjected to acidic or basic conditions to induce an intramolecular aldol condensation, forming the bicyclic ketone.
-
Step 3: Work-up and Purification:
-
The reaction mixture is neutralized and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
-
Step 4: Recrystallization:
-
The crude endo-acid is purified by recrystallization from a methyl acetate/hexane solvent system.
-
This yields crystalline endo-9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid (m.p. 404 K).[7]
-
Protocol 2: Epimerization to the exo-Lactol (II)
Objective: To convert the thermodynamically less stable endo-acid to the exo-isomer.
Methodology:
-
Step 1: Esterification: The purified endo-acid (I) is first converted to its methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid).
-
Step 2: Epimerization: The methyl ester of (I) is treated with sodium methoxide (NaOMe) in methanol. This base-catalyzed process abstracts the proton at the C3 position, allowing it to equilibrate to the more stable exo configuration.
-
Step 3: Saponification: The resulting exo-ester is saponified using aqueous sodium hydroxide to hydrolyze the ester back to the carboxylic acid.
-
Step 4: Purification:
-
The reaction mixture is acidified to precipitate the exo-acid.
-
The crude product is collected and purified first by sublimation, followed by recrystallization from ethyl acetate.
-
This procedure yields the crystalline lactol form of the exo-acid (m.p. 422 K).[7]
-
Key Transformation: Meerwein-Ponndorf-Verley (MPV) Reduction
For further derivatization, selective reduction of the 9-oxo group is often required. The Meerwein-Ponndorf-Verley (MPV) reduction is an exemplary choice due to its high chemoselectivity.[8][9] Unlike metal hydride reagents, the MPV reduction, which uses aluminum isopropoxide, will selectively reduce aldehydes and ketones without affecting other sensitive functional groups like esters or, in this case, the carboxylic acid.[8][9]
The reaction proceeds through a six-membered cyclic transition state, where a hydride is transferred from the isopropoxide ligand to the carbonyl carbon.[10][11]
Caption: Key steps in the Meerwein-Ponndorf-Verley (MPV) reduction mechanism.
IV. Conclusion
The synthesis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid is a testament to the elegance and progression of synthetic organic chemistry. From the foundational principles of aldol condensations to the nuanced understanding of stereoisomerism and ring-chain tautomerism, the history of this molecule provides a rich case study for chemical researchers. The robust synthetic protocols established by pioneers in the field have furnished the scientific community with a valuable and versatile building block. The continued exploration of the bicyclo[3.3.1]nonane scaffold in natural product synthesis and drug discovery ensures that the legacy of this seemingly simple molecule will endure, paving the way for future innovations.[12][13][14]
References
- Synthesis of 4,6-Diarylbicyclo[3.3.1]nona-3,6-dien-2-ones. ProQuest.
- DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.
- Synthesis of a New Dioxaspiro[bicyclo[3.3.1]nonane-oxabicyclo[6.2.0]deca-1(10)
- Synthesis of bicyclo[3.3.1]nonane derivatives containing fused heterocyclic rings. Arkivoc.
- Synthesis of bicyclo[3.3.1]nonane derivatives containing fused heterocyclic rings | Request PDF.
- Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. CORE.
- Meerwein-Ponndorf-Verley Reaction (Reduction). Cambridge University Press.
- Meerwein-Ponndorf-Verley Reduction. Alfa Chemistry.
- Meerwein-Ponndorf-Verley Reduction. Organic Chemistry Portal.
- Meerwein-Ponndorf-Verley Reduction. Thermo Fisher Scientific.
- TOTAL SYNTHESIS OF 9 – OXO – BICYCLO [3.3.1] NONANE | Request PDF.
- TOTAL SYNTHESIS OF 9 ? OXO ? BICYCLO [3.3.1] NONANE. Paper Archives.
- Jamonline / 2(2); 2012 / 176–181 Alok Majumder et al TOTAL SYNTHESIS OF 9 – OXO – BICYCLO [3.3.1] NONANE.
- Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Semantic Scholar.
- CAS 63242-00-2: 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid.
- The epimeric 9-oxobicyclo[3.3.1]nonane-3-carboxylic acids: hydrogen-bonding patterns of the endo acid and the lactol of the exo acid. IUCr Journals. Q9rlMEF)
Sources
- 1. Synthesis of 4,6-Diarylbicyclo[3.3.1]nona-3,6-dien-2-ones - ProQuest [proquest.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 63242-00-2: 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. TOTAL SYNTHESIS OF 9 ? OXO ? BICYCLO [3.3.1] NONANE [paper.researchbib.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 12. cjm.ichem.md [cjm.ichem.md]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to Potential Biological Targets for 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic Acid Derivatives
Abstract: The bicyclo[3.3.1]nonane scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products.[1][2] This guide provides a comprehensive analysis of the potential biological targets for derivatives of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid. We will explore known targets of analogous structures, delve into predictive computational methodologies for novel target identification, and provide detailed experimental workflows for target validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.
The Bicyclo[3.3.1]nonane Scaffold: A Foundation for Bioactivity
The bicyclo[3.3.1]nonane core is a rigid, three-dimensional carbocyclic system that offers a unique topographical presentation of functional groups for interaction with biological macromolecules.[3] This structural motif is prevalent in a wide array of natural products, particularly those exhibiting potent anticancer and antimicrobial activities.[1][4] The conformational rigidity of the scaffold reduces the entropic penalty upon binding to a target protein, a favorable characteristic in drug design. The 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid scaffold, in particular, presents a compelling starting point for drug discovery. The ketone at the 9-position and the carboxylic acid at the 3-position provide key hydrogen bond donor and acceptor sites, as well as handles for synthetic elaboration to explore structure-activity relationships (SAR) and develop chemical biology probes.
High-Potential Biological Target Classes
While direct biological targets of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid have not been extensively reported, analysis of structurally related compounds points toward several promising target classes.
Heat Shock Protein 90 (HSP90)
HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression. Inhibition of HSP90 leads to the degradation of these oncoproteins, making it an attractive target for cancer therapy. Several bicyclo[3.3.1]nonane derivatives have been identified as novel HSP90 inhibitors.
-
Mechanism of Action: These compounds have been shown to inhibit the ATPase activity of HSP90, a critical function for its chaperone cycle. A key study revealed that certain bicyclo[3.3.1]nonanols can modulate the levels of HSP90 client proteins without inducing a heat shock response, suggesting a distinct mechanism from classical HSP90 inhibitors.
-
Structural Rationale: The rigid bicyclic core can effectively position functional groups to interact with the ATP-binding pocket of HSP90. The presence of a carboxylic acid moiety has been shown to be important for the inhibitory activity of some bicyclo[3.3.1]nonanol-based HSP90 inhibitors. This suggests that the 3-carboxylic acid group of our lead scaffold could play a crucial role in binding.
Human Lactate Dehydrogenase A (hLDHA)
hLDHA is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). Inhibition of hLDHA is a promising strategy to selectively target cancer cell metabolism.
-
Mechanism of Action: Bicyclic compounds, specifically 2,8-dioxabicyclo[3.3.1]nonane derivatives, have been identified as inhibitors of hLDHA. These compounds are believed to act as non-competitive inhibitors.
-
Structural Rationale: The bicyclo[3.3.1]nonane scaffold can serve as a rigid core to present substituents that interact with allosteric sites on the hLDHA enzyme. The presence of polar groups, such as hydroxyls, has been shown to be important for activity in some analogs, indicating that the ketone and carboxylic acid functionalities of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid could contribute to binding.
Orexin Receptors
Orexin receptors (OX1 and OX2) are G-protein coupled receptors that play a central role in regulating wakefulness, appetite, and mood. Antagonists of these receptors are being explored for the treatment of insomnia and other neurological disorders.
-
Mechanism of Action: Derivatives of 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane have been developed as non-peptide antagonists of human orexin receptors.
-
Structural Rationale: The bicyclic core provides a rigid framework for the precise positioning of aromatic and other functional groups that are necessary for high-affinity binding to the transmembrane domains of the orexin receptors. While our lead scaffold is a carbocycle, the spatial arrangement of substituents that can be achieved may mimic the pharmacophore of these known antagonists.
A Roadmap for Target Identification and Deconvolution
For novel derivatives of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid, a multi-pronged approach combining computational prediction and experimental validation is essential for identifying and confirming their biological targets.
In Silico Target Prediction
Computational methods provide a powerful and cost-effective first step to generate hypotheses about potential protein targets.
-
Pharmacophore Modeling: This approach identifies the 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) essential for biological activity. A pharmacophore model can be built based on the structure of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid and used to screen databases of protein structures for complementary binding sites.[5][6][7]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid derivatives into the crystal structures of known targets of other bicyclic compounds (e.g., HSP90, hLDHA) can provide insights into potential binding modes and affinities.[8][9]
-
Ligand-Based Similarity Searching: This method identifies known bioactive molecules that are structurally similar to the query compound. Databases such as ChEMBL and PubChem can be searched to find compounds with similar bicyclic cores and functional group arrangements, and their known targets can be considered as potential targets for our lead scaffold.
Below is a conceptual workflow for in silico target prediction.
Caption: In Silico Target Prediction Workflow.
Experimental Target Identification
Experimental validation is crucial to confirm the hypotheses generated from in silico studies. The following are robust, widely used techniques for identifying the direct protein targets of a small molecule.
This technique relies on the specific interaction between the small molecule (ligand) and its protein target.
Core Principle: A derivative of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid is synthesized with a linker arm and immobilized on a solid support (e.g., agarose beads). A cell lysate is then passed over this affinity matrix. Target proteins will bind to the immobilized ligand, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.
Experimental Protocol: Synthesis of an Affinity Probe and Pulldown Assay
-
Probe Synthesis:
-
Modify the 3-carboxylic acid group of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid with a linker containing a terminal functional group (e.g., an amine or alkyne). A common choice is a short polyethylene glycol (PEG) linker to enhance solubility and minimize steric hindrance.
-
Couple the linker-modified compound to an activated solid support (e.g., NHS-activated agarose beads) to create the affinity matrix.
-
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a cancer cell line) to a high density.
-
Harvest the cells and lyse them in a non-denaturing buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the affinity matrix for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with beads that have been blocked but have no immobilized ligand.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins using a competitive ligand (e.g., a high concentration of the free, unmodified 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid derivative) or by changing the buffer conditions (e.g., pH or salt concentration).
-
Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise protein bands of interest and identify them by in-gel digestion followed by LC-MS/MS analysis.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. d-nb.info [d-nb.info]
Methodological & Application
Peptide Coupling Conditions for 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid: Strategies and Protocols
An Application Guide for Researchers
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective coupling of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid to primary and secondary amines for peptide synthesis. Due to the significant steric hindrance imposed by its rigid bicyclic structure, this carboxylic acid presents unique challenges compared to standard amino acid couplings. This guide elucidates the underlying chemical principles, evaluates suitable coupling reagents, and provides detailed, optimized protocols to achieve high yields and minimize side reactions, particularly racemization.
Introduction and Structural Considerations
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid is a structurally complex building block of increasing interest in medicinal chemistry and materials science. Its rigid, three-dimensional scaffold is valuable for introducing conformational constraints in peptides and other bioactive molecules.
The primary challenge in its synthetic application arises from the steric environment of the carboxylic acid at the C3 position. The bicyclic framework shields the carboxyl group, hindering the approach of the incoming amine nucleophile. This steric impediment slows the rate of the desired amide bond formation, which can lead to lower yields and an increased propensity for side reactions. Therefore, standard peptide coupling conditions are often suboptimal, necessitating the use of highly reactive coupling reagents and carefully optimized conditions.
The Challenge of Sterically Hindered Couplings
A successful peptide coupling reaction relies on the efficient activation of the carboxylic acid, followed by a rapid nucleophilic attack from the amine component.[1] In the case of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid, the steric bulk around the carboxyl group creates two primary obstacles:
-
Slow Reaction Kinetics: The hindered nature of the activated carboxyl intermediate impedes the approach of the amine. This necessitates the use of coupling reagents that form exceptionally reactive activated species to overcome the high energy barrier.[2]
-
Increased Risk of Side Reactions: When the main coupling reaction is slow, competing side reactions can become significant. For chiral amines, the most critical side reaction is racemization at the α-carbon. This can occur through the formation of an oxazolone intermediate, a process favored by prolonged reaction times and certain activation methods.[1]
Therefore, the central strategy for coupling this molecule is to maximize the rate of the productive amide bond formation while minimizing the conditions that allow for side reactions.
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is the most critical factor for successfully incorporating sterically hindered acids.[3] Reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. For this specific application, onium-type reagents (phosphonium and aminium salts) are strongly recommended as they have been specifically developed to facilitate the coupling of sterically demanding substrates.[3][4]
| Reagent Class | Recommended Reagent | Mechanism of Action & Suitability | Key Advantages | Potential Issues |
| Aminium/Uronium Salts | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Forms a highly reactive OAt-ester in situ. The nitrogen in the azabenzotriazole ring provides anchimeric assistance, accelerating the coupling reaction significantly.[3] | Extremely fast reaction kinetics, highly effective for hindered couplings, low racemization tendency.[5] | Higher cost. Can cause guanidinylation of the primary amine if pre-activation is not performed correctly.[3] |
| HCTU (Hexafluorophosphate 6-Cl-Benzotriazole Tetramethyl Uronium) | Forms a reactive O-6-ClBt ester. More reactive than standard HBTU. | High reactivity, good for routine and hindered synthesis. | Potential for guanidinylation.[3] | |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms a reactive OBt-ester. The reaction mechanism avoids the formation of guanidinium byproducts. | High reactivity, excellent chemoselectivity, no guanidinylation side products, generally lower cost than HATU.[5] | The byproduct, HMPA, from the related BOP reagent is carcinogenic; PyBOP avoids this but caution is still advised with byproducts.[4] |
| PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate) | Forms the highly reactive OAt-ester, similar to HATU. | Among the most reactive phosphonium reagents, excellent for N-methyl and other hindered amino acids.[5] | Higher cost. | |
| Carbodiimides + Additives | EDC / DIC + Oxyma Pure | EDC/DIC forms an O-acylisourea intermediate, which is then converted by Oxyma Pure into a reactive and racemization-resistant active ester.[6][7] | Cost-effective, water-soluble byproducts (EDC), less hazardous than benzotriazole-based additives. | Generally slower than onium salts, may not be sufficient for the most severe steric hindrance. |
| Other Reagents | T3P® (Propylphosphonic Anhydride) | Forms a mixed anhydride with the carboxylic acid, which is a highly activated intermediate. | Effective for difficult couplings, byproducts are water-soluble and easily removed, considered a "greener" reagent.[8] | Typically requires careful control of stoichiometry and temperature. |
Primary Recommendation: For 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid, HATU is the premier choice due to its superior reactivity and speed, which are essential for overcoming the steric barrier. PyBOP serves as an excellent and more economical alternative that circumvents the potential for guanidinylation.
Optimization of Reaction Parameters
Beyond the coupling reagent, several other parameters must be controlled for a successful reaction.
-
Base: A non-nucleophilic, sterically hindered organic base is essential. N,N-Diisopropylethylamine (DIPEA) is the standard choice.[5] It effectively scavenges the acid produced during the reaction without competing as a nucleophile. 2,4,6-Collidine can also be used, particularly if epimerization is a concern.
-
Solvent: High-quality, anhydrous polar aprotic solvents are required to ensure all components remain in solution. N,N-Dimethylformamide (DMF) is the most common choice.[9] Dichloromethane (DCM) can also be used, and in some cases, less polar solvents may help reduce racemization.[10]
-
Temperature: The reaction should be initiated at a low temperature (0 °C) during the activation of the carboxylic acid. This allows for controlled formation of the active intermediate and minimizes potential side reactions. The reaction is then typically allowed to warm to room temperature to drive the coupling to completion.[6]
-
Stoichiometry and Addition Order: To maximize yield, the amine component is often used in a slight excess if it is not the more valuable reagent. The recommended order of addition is critical: dissolve the carboxylic acid and amine in the solvent, add the base, and finally, add the coupling reagent. Some protocols prefer to "pre-activate" the carboxylic acid by mixing it with the coupling reagent and base for a few minutes before adding the amine.
Experimental Workflows and Protocols
The following diagram illustrates the general workflow for the coupling reaction.
Caption: General workflow for peptide coupling.
Protocol 1: HATU-Mediated Coupling (Primary Recommendation)
This protocol is optimized for high efficiency with sterically hindered substrates.
Materials:
-
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
-
Amine (e.g., H-Phe-OMe·HCl)
-
HATU (CAS: 148893-10-1)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Standard work-up and purification reagents
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid (1.0 eq) and the amine hydrochloride salt (1.1 eq) in anhydrous DMF (to achieve a concentration of ~0.1 M).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the solution. The extra equivalent of base is to neutralize the hydrochloride salt of the amine. Stir for 5 minutes.
-
Add HATU (1.05 eq) in a single portion. The solution may turn slightly yellow.
-
Maintain the reaction at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide product.
The diagram below illustrates the activation of the carboxylic acid by HATU.
Caption: Simplified HATU activation pathway.
Protocol 2: PyBOP-Mediated Coupling
This protocol is a robust and more economical alternative to HATU.
Materials:
-
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
-
Amine (e.g., H-Val-OtBu)
-
PyBOP (CAS: 128625-52-5)
-
DIPEA
-
Anhydrous DMF or DCM
-
Standard work-up and purification reagents
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM (~0.1 M).
-
Add the Amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) and stir for 2 minutes.
-
Cool the mixture to 0 °C.
-
Add PyBOP (1.1 eq) to the reaction mixture.
-
Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.[5]
-
Continue stirring for 3-6 hours, monitoring by TLC or LC-MS. For very hindered couplings, the reaction may require stirring overnight.
-
Work-up: If using DMF, dilute with ethyl acetate and perform aqueous washes as described in Protocol 1. If using DCM, the mixture can be directly washed. The phosphonium byproducts are generally water-soluble.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Ineffective coupling reagent. 2. Insufficient activation time/temperature. 3. Reagents (especially solvent) are not anhydrous. | 1. Switch to a more powerful reagent (e.g., from PyBOP to HATU). 2. Increase reaction time or allow to stir overnight at RT. Gentle heating (30-40 °C) can be attempted but may increase side reactions.[5] 3. Use freshly opened anhydrous solvents. |
| Incomplete Reaction | Severe steric hindrance on either the acid or the amine component. | 1. Increase the equivalents of the coupling reagent and base to 1.5 eq. 2. Consider a "double coupling" strategy: after the initial reaction time, add another portion (0.5 eq) of coupling reagent and base.[9] |
| Presence of Epimerized Product (for chiral amines) | 1. Reaction is too slow, allowing for oxazolone formation. 2. Base is too strong or nucleophilic. | 1. Use HATU or a reagent combination with HOAt/Oxyma to maximize coupling speed.[6] 2. Ensure a non-nucleophilic base like DIPEA or 2,4,6-collidine is used. Run the reaction at the lowest effective temperature. |
| Guanidinylation of Amine | Use of a uronium/aminium reagent (HATU, HCTU) with incorrect addition order. | Pre-activate the carboxylic acid with HATU and base for 1-2 minutes before adding the amine. Alternatively, switch to a phosphonium reagent like PyBOP.[3] |
Conclusion
The successful peptide coupling of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid is highly achievable despite its inherent steric challenges. The key to success lies in selecting a potent onium-salt-based coupling reagent, such as HATU or PyBOP, and maintaining carefully optimized reaction conditions. By employing anhydrous solvents, a non-nucleophilic base, and controlled temperatures, researchers can effectively incorporate this valuable structural motif into peptides and other complex molecules, paving the way for new discoveries in drug development and materials science.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 16, 2026.
- Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?. Retrieved February 16, 2026.
- Vertex AI Search. (n.d.).
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
National Center for Biotechnology Information. (n.d.). 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid. PubChem. Retrieved February 16, 2026, from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved February 16, 2026, from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved February 16, 2026, from [Link]
- Cantillo, D., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(5), 1985-1990.
- Subirós-Funosas, R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 730-746.
-
ChemicalBook. (2024, April 9). 3-Oxo-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester. Retrieved February 16, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Peptide coupling using recyclable bicyclic benziodazolone. Retrieved February 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Bicyclo(3.3.1)nonane-3-carboxylic acid. PubChem. Retrieved February 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved February 16, 2026, from [Link]
-
American Chemical Society. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved February 16, 2026, from [Link]
Sources
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. lobvew.wiki [lobvew.wiki]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Using 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid as a pharmaceutical intermediate
Topic: Strategic Utilization of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic Acid in Drug Design Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary: The "Adamantane-Lite" Scaffold
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid represents a privileged, conformationally restricted scaffold that bridges the gap between flexible cyclohexanes and the bulky, highly lipophilic adamantane cage. In modern drug discovery, this intermediate serves as a critical "Hub Molecule" for three primary therapeutic areas:
-
GPCR Ligands (mGluR Modulators): It mimics the glutamate conformation while restricting entropy.
-
Transition State Isosteres: Used in renin and protease inhibitors to orient side chains precisely.
-
Bioisosteric Replacement: It acts as a metabolic "hardener" for piperidine or cyclohexane rings, reducing oxidative clearance (CYP450) without the extreme lipophilicity penalty of adamantane.
This guide details the strategic derivatization of this scaffold, focusing on stereocontrolled functionalization at the C9-ketone and C3-carboxylic acid positions.
Chemical Architecture & Stereochemical Logic
The molecule possesses a unique "chair-chair" conformation (in its most stable form), offering two distinct vectors for substitution.
-
The C9 Bridgehead (Ketone): Located at the apex, this position controls the "depth" of the molecule in a binding pocket. It is prone to transannular hydride shifts during reduction, a critical factor in protocol design.
-
The C3 Handle (Carboxylic Acid): This provides the primary anchor. The biological activity is strictly governed by the endo/exo isomerism relative to the C9 bridge.
-
Endo-isomer: The carboxyl group points away from the C9 bridge (equatorial-like). Often the bioactive conformer for GPCRs.
-
Exo-isomer: The carboxyl group points toward the C9 bridge (axial-like), often leading to steric clash or intramolecular lactonization.
-
DOT Diagram: Functional Divergence Map The following diagram illustrates the synthetic versatility of the core scaffold.
Caption: Divergent synthetic pathways from the 9-oxo-bicyclo[3.3.1]nonane-3-carboxylic acid core. Blue paths target the ketone; Red paths target the acid.
Application Protocol A: Stereoselective Reductive Amination (C9)
Context: Functionalizing the C9 ketone with an amine is the primary route for synthesizing ion channel blockers (e.g., NMDA or Sigma receptor ligands). The challenge is preventing the carboxylic acid from interfering (via salt formation) and controlling the stereochemistry of the resulting amine.
Mechanism & Causality: Direct reaction of the keto-acid with an amine often stalls due to zwitterion formation. We employ a "Protect-React-Deprotect" strategy or a specific in situ Lewis acid activation method. The protocol below uses the Titanium(IV) Isopropoxide method, which acts as a Lewis acid to facilitate imine formation and a water scavenger, driving the equilibrium forward before reduction.
Step-by-Step Protocol:
| Step | Reagent/Condition | Stoichiometry | Critical Observation/Note |
| 1. Esterification | MeOH, SOCl₂ (cat.), Reflux | Excess MeOH | Mandatory Pre-step: Convert acid to methyl ester to prevent salt formation with the amine. Monitor by TLC (loss of acid streak). |
| 2. Imine Formation | Amine (R-NH₂), Ti(OiPr)₄, THF | 1.0 eq Ketone : 1.2 eq Amine : 2.0 eq Ti | Solution will turn viscous/yellow. Stir 12h @ RT. Ti(OiPr)₄ serves as dehydrating agent. |
| 3. Reduction | NaBH₄, EtOH | 2.0 eq | Exothermic. Add borohydride slowly at 0°C. The endo-amine is usually favored due to hydride attack from the less hindered exo face. |
| 4. Quench | 1N NaOH | Excess | A white precipitate (TiO₂) will form. Filter through Celite. |
| 5. Hydrolysis | LiOH, THF/H₂O | 3.0 eq | Saponify the ester back to the acid (if the final target requires it). |
Self-Validating QC Point:
-
¹H NMR Check: The C9 proton in the endo-amine typically appears as a triplet or multiplet around 3.0–3.5 ppm.
-
NOESY: Irradiate the C9-H. If it shows NOE correlation with the bridgehead protons (C1/C5), the amine is likely in the exo position (unfavorable). If NOE is observed with C3-H (transannular), the amine is endo.
Application Protocol B: Curtius Rearrangement to C3-Amines
Context: Many pharmaceutical targets (e.g., 11β-HSD1 inhibitors) require a urea or amine linkage at the C3 position rather than a carboxylic acid. The Curtius rearrangement is the safest and most reliable method to convert the C3-carboxyl group into a C3-amine with retention of configuration.
Workflow Diagram:
Caption: Stepwise conversion of the C3-acid to amine derivatives via Curtius Rearrangement.
Detailed Protocol:
-
Activation: Dissolve 9-oxo-bicyclo[3.3.1]nonane-3-carboxylic acid (1.0 eq) in anhydrous Toluene. Add Triethylamine (1.5 eq).
-
Azidation: Add Diphenylphosphoryl azide (DPPA , 1.1 eq) dropwise at 0°C. Stir for 1 hour at RT.
-
Safety Note: Azides are shock-sensitive. Do not concentrate the acyl azide to dryness. Process directly.
-
-
Rearrangement: Heat the solution to 80–90°C.
-
Visual Cue: Vigorous evolution of N₂ gas indicates the formation of the isocyanate intermediate.
-
-
Trapping (The Fork):
-
Option A (Urea): Add a secondary amine (R₂NH) to the hot isocyanate solution.
-
Option B (Amine Salt): Add dilute HCl/H₂O to hydrolyze the isocyanate to the free amine hydrochloride.
-
-
Purification: The resulting urea/amine usually precipitates or can be extracted with EtOAc.
Troubleshooting & Quality Control
A. Isomer Identification (Endo vs. Exo) The commercial starting material is often a mixture.
-
Separation: The endo-acid is generally more polar. Use Flash Chromatography (DCM:MeOH:AcOH 95:4:1).
-
Identification: In ¹H NMR (CDCl₃), the C3-H proton of the exo-acid (carboxyl group endo) resonates upfield compared to the endo-acid due to magnetic anisotropy from the C9-ketone bridge.
B. Transannular Cyclization Under strongly acidic conditions, the C3-carboxylic acid can attack the C9-ketone to form a pseudo-lactone (oxa-adamantane derivative).
-
Prevention:[1] Avoid strong mineral acids (H₂SO₄) during workups. Use organic acids (Acetic, Formic) or maintain pH > 4.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for Bicyclononane Scaffolds in Medicinal Chemistry.Link
-
Royal Society of Chemistry. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Advances. Link
-
Core.ac.uk. (2018). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes.[6]Link[6]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (Highlighting the ketone reactivity). Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Application Notes and Protocols for the Functionalization of the C3 Position of Bicyclo[3.3.1]nonane
Introduction
The bicyclo[3.3.1]nonane framework is a conformationally restricted, three-dimensional scaffold that has garnered significant interest in medicinal chemistry and materials science.[1][2][3] Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive template for the design of enzyme inhibitors, receptor ligands, and complex molecular architectures.[4][5] In particular, functionalization at the C3 position provides a key vector for derivatization, enabling the exploration of chemical space and the development of novel bioactive compounds and materials.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the primary strategies for introducing functional groups at the C3 position of the bicyclo[3.3.1]nonane core. This document will delve into both direct C-H functionalization approaches and indirect methods starting from a key ketone intermediate, offering detailed experimental protocols and insights into the rationale behind these methodologies.
Strategic Approaches to C3 Functionalization
The functionalization of the C3 position of bicyclo[3.3.1]nonane can be broadly categorized into two main strategies:
-
Indirect Functionalization via a Ketone Intermediate: This is the most established and reliable approach, involving the synthesis of bicyclo[3.3.1]nonan-3-one as a central precursor. This ketone can then be readily converted to a variety of functional groups, including hydroxyl and amino moieties, through well-understood chemical transformations.
-
Direct C-H Functionalization: This strategy aims to directly convert the C-H bond at the C3 position into a new C-X bond (where X is a heteroatom or carbon). While offering the advantage of atom and step economy, achieving high regioselectivity for the C3 position in the presence of other C-H bonds (C1, C2, C9) can be challenging.
Caption: Overview of C3 functionalization strategies.
Part 1: Indirect Functionalization via Bicyclo[3.3.1]nonan-3-one
The synthesis of bicyclo[3.3.1]nonan-3-one is a cornerstone for accessing a wide array of C3-functionalized derivatives. Several synthetic routes to this key intermediate have been reported, with one of the most efficient being the Robinson annulation.
Protocol 1: Synthesis of Bicyclo[3.3.1]nonan-3-one
This protocol is adapted from established Robinson annulation procedures, which involve a Michael addition followed by an intramolecular aldol condensation.
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (0.1 mol) in absolute ethanol (100 mL).
-
Addition of Reactants: To the stirred solution, add cyclohexanone (0.1 mol). After 15 minutes, add methyl vinyl ketone (0.11 mol) dropwise over 30 minutes, maintaining the temperature below 30 °C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to reflux for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure.
-
Extraction: Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude bicyclo[3.3.1]nonan-3-one.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of endo-Bicyclo[3.3.1]nonan-3-ol via Reduction
The reduction of bicyclo[3.3.1]nonan-3-one typically yields the endo-alcohol as the major product due to the steric hindrance of the opposing methylene bridge directing the hydride attack from the exo face.
Materials:
-
Bicyclo[3.3.1]nonan-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve bicyclo[3.3.1]nonan-3-one (10 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (12 mmol) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Quench the reaction by the slow addition of water (20 mL).
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude endo-bicyclo[3.3.1]nonan-3-ol.
-
Purification: The product can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of 3-Aminobicyclo[3.3.1]nonane via Reductive Amination
Reductive amination provides a direct route to C3-amino derivatives from the ketone intermediate.[6][7] This one-pot procedure involves the formation of an imine or enamine, which is then reduced in situ.
Materials:
-
Bicyclo[3.3.1]nonan-3-one
-
Ammonium acetate or a primary amine of choice
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve bicyclo[3.3.1]nonan-3-one (10 mmol) and a large excess of ammonium acetate (e.g., 50 mmol) in methanol (100 mL).
-
Reducing Agent: Add sodium cyanoborohydride (15 mmol) to the solution.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of glacial acetic acid.
-
Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add aqueous NaOH (2 M) to the residue until the pH is >10.
-
Extraction: Extract the basic aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to afford the crude 3-aminobicyclo[3.3.1]nonane.
-
Purification: The product can be purified by distillation or by conversion to its hydrochloride salt.
Caption: Workflow for indirect C3 functionalization.
Part 2: Direct C-H Functionalization Strategies
Directly converting a C-H bond at the C3 position to a functional group is a highly desirable transformation. However, achieving regioselectivity can be challenging due to the presence of multiple C-H bonds with similar reactivity.
Strategy 1: Free-Radical Halogenation
Free-radical halogenation is a classical method for the functionalization of alkanes.[8][9] The regioselectivity is generally governed by the stability of the resulting radical intermediate (tertiary > secondary > primary). In bicyclo[3.3.1]nonane, the C1 and C5 bridgehead positions are tertiary, while C3 and C7 are secondary. Therefore, careful control of reaction conditions is necessary to favor substitution at C3.
Protocol 4: Free-Radical Bromination of Bicyclo[3.3.1]nonane
This protocol provides a general method for the photobromination of bicyclo[3.3.1]nonane. Note that this reaction may produce a mixture of mono- and poly-brominated products, as well as isomers.
Materials:
-
Bicyclo[3.3.1]nonane
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) (Caution: Toxic and carcinogenic) or a safer alternative like cyclohexane.
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator
-
Inert atmosphere (Nitrogen or Argon)
-
Photochemical reactor or a high-intensity lamp
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve bicyclo[3.3.1]nonane (10 mmol) and N-bromosuccinimide (11 mmol) in carbon tetrachloride (50 mL).
-
Initiator: Add a catalytic amount of AIBN or BPO (0.1 mmol).
-
Reaction: Degas the solution with nitrogen or argon and irradiate with a high-intensity lamp while stirring. The reaction is typically heated to reflux to facilitate initiation.
-
Monitoring: Monitor the reaction by GC-MS to follow the consumption of the starting material and the formation of brominated products.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Washing: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting mixture of brominated bicyclo[3.3.1]nonanes can be separated by careful fractional distillation or preparative gas chromatography.
Strategy 2: Directed C-H Functionalization (Emerging Strategy)
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation, which often employs directing groups to achieve high regioselectivity.[10][11] For the C3 position of bicyclo[3.3.1]nonane, a directing group would need to be installed at a suitable position to orient a metal catalyst to the desired C-H bond. While specific protocols for the C3-functionalization of the parent bicyclo[3.3.1]nonane using this strategy are not yet widely established, the general principle offers a promising avenue for future research.
The general workflow for a directed C-H functionalization is as follows:
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. suru-chem.com [suru-chem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. dmaiti.com [dmaiti.com]
- 11. eurekaselect.com [eurekaselect.com]
Application Note: Modular Synthesis of Supramolecular Clefts Using 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic Acid
This Application Note is designed for researchers in supramolecular chemistry and drug discovery. It details the use of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid (henceforth referred to as 9-OBNA ) as a rigid, concave scaffold for constructing molecular hosts.
Executive Summary
The bicyclo[3.3.1]nonane skeleton is a privileged scaffold in supramolecular chemistry due to its thermodynamically stable chair-chair conformation , which naturally forms a U-shaped cavity (cleft). Unlike flexible aliphatic chains, this rigid backbone pre-organizes functional groups, significantly reducing the entropic cost of host-guest binding.
This guide details the protocol for transforming 9-OBNA into a heteroditopic molecular receptor . By exploiting the orthogonal reactivity of the C3-carboxylic acid and the C9-ketone, researchers can synthesize "molecular tweezers" or "clips" capable of binding aromatic guests, amino acids, or pharmaceutical intermediates.
Structural Logic & Design Principles
The "Chair-Chair" Advantage
The 9-OBNA molecule exists predominantly in a chair-chair conformation. This geometry directs the C3-substituent and the C7-methylene protons towards the same face, creating a concave hydrophobic pocket.
-
C3-Position (COOH): Serves as the primary "anchor" for attaching recognition arms (e.g., aromatic walls, hydrogen-bonding motifs).
-
C9-Position (C=O): Acts as a secondary functional handle. It can function as a hydrogen bond acceptor or be derivatized (e.g., reductive amination) to introduce a second recognition site.
Mechanism of Action
The synthesized host operates via Induced Fit and Pre-organization :
-
Pre-organization: The bicyclic bridge prevents the collapse of the binding site.
-
Binding: The host binds guests (e.g., urea derivatives, aromatic amines) via a combination of
-stacking (provided by the arm at C3) and hydrogen bonding (provided by the C9 ketone or its derivative).
Figure 1: Modular design logic transforming the 9-OBNA scaffold into a functional host.
Experimental Protocol: Synthesis of a Pyrene-Functionalized Host
Objective: Synthesize N-(1-pyrenylmethyl)-9-oxo-bicyclo[3.3.1]nonane-3-carboxamide .
Application: This host binds electron-deficient aromatic guests (e.g., nitrobenzene derivatives) via
Materials & Reagents
| Reagent | Role | Purity/Grade |
| 9-OBNA | Scaffold Precursor | >97% (HPLC) |
| 1-Pyrenemethylamine HCl | Recognition Arm | >98% |
| HATU | Coupling Agent | Synthesis Grade |
| DIPEA (Diisopropylethylamine) | Base | Anhydrous |
| DMF (Dimethylformamide) | Solvent | Anhydrous, 99.8% |
| DCM (Dichloromethane) | Extraction Solvent | ACS Grade |
Step-by-Step Methodology
Phase A: Activation of the Carboxylic Acid
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9-OBNA (1.0 eq, 182 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Add DIPEA (3.0 eq, 0.52 mL) via syringe under an inert atmosphere (
or Ar). Stir for 5 minutes at Room Temperature (RT). -
Activation: Add HATU (1.1 eq, 418 mg) in one portion. The solution should turn slightly yellow.[1]
-
Critical Checkpoint: Monitor by TLC (5% MeOH in DCM) to ensure the activated ester forms (typically
shifts slightly higher). Stir for 15 minutes.
-
Phase B: Coupling of the Recognition Arm
-
Addition: Add 1-Pyrenemethylamine HCl (1.1 eq, 295 mg) to the reaction mixture.
-
Reaction: Stir the mixture at RT for 12–16 hours under inert atmosphere.
-
Observation: The reaction may darken; this is normal for pyrene derivatives in DMF.
-
-
Monitoring: Confirm consumption of starting material by LC-MS (Target Mass:
).
Phase C: Work-up and Purification
-
Quench: Dilute the reaction mixture with EtOAc (50 mL) and wash sequentially with:
-
1M HCl (2 x 20 mL) – Removes unreacted amine/DIPEA.
-
Sat.
(2 x 20 mL) – Removes unreacted acid/HATU byproducts. -
Brine (1 x 20 mL).
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0
50% EtOAc in Hexanes).-
Yield Expectation: 65–80% as a pale yellow solid.
-
Characterization & Validation
To ensure the supramolecular integrity of the host, specific characterization steps are required beyond standard NMR.
Structural Validation (NMR)
-
NMR (CDCl
): Look for the diagnostic bridgehead protons of the bicyclo[3.3.1]nonane system (typically 2.4–2.6 ppm). -
Conformational Check: The coupling constants (
) of the H-3 proton can distinguish between chair-chair and boat-chair conformations. A broad multiplet usually indicates the desired chair-chair flexibility.
Binding Studies (Titration Protocol)
Objective: Determine the Binding Constant (
-
Host Solution: Prepare a 2.0 mM solution of the Pyrene-Host in
. -
Guest Solution: Prepare a 20 mM solution of the Guest in the same host solution (to keep host concentration constant).
-
Titration: Add aliquots of Guest solution to the Host solution in an NMR tube.
-
Data Analysis: Monitor the chemical shift change (
) of the H-3 proton or the Pyrene protons. Fit the data to a 1:1 binding isotherm (Benesi-Hildebrand plot).
Advanced Workflow: Heteroditopic Host Construction
For researchers requiring dual-mode recognition (e.g., binding amino acid zwitterions), the C9-ketone must be modified after the C3-amidation to prevent side reactions.
Figure 2: Sequential functionalization strategy for creating heteroditopic hosts.
Protocol Modification for C9-Amination:
-
Dissolve the Intermediate (C3-amide) in MeOH/DCM (1:1).
-
Add Amine-R2 (1.2 eq) and catalytic Acetic Acid. Stir for 2 hours to form the imine.
-
Add
(2.0 eq) and stir for 12 hours. -
Note: This converts the sp
ketone into a sp amine, altering the cavity depth.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Yield (Coupling) | Steric hindrance at C3 | Switch coupling agent to COMU or convert Acid to Acid Chloride ( |
| Conformational Collapse | Boat conformation preference | Avoid bulky substituents at C7; ensure C3 substituent allows chair conformation. |
| Solubility Issues | Rigid bicyclic backbone | Use DCM/MeOH mixtures for workup; avoid pure hexanes during chromatography. |
References
-
Lidskog, A. (2023).[2][3][4] Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry: From Host-Guest Systems to Hydrogen-Bonded Aggregates. Lund University Publications.[4]
-
Butova, E. D., et al. (2010). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. French-Ukrainian Journal of Chemistry.
-
Roy, S., & Paira, P. (2023).[3] Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Advances.
-
PubChem. (2024).[5] 9-Oxobicyclo[3.3.1]nonane-3-carboxylic acid - Compound Summary. National Library of Medicine.
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Org. Synth. 2022, 99, 114-131.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid | C10H14O3 | CID 3258066 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalytic hydrogenation of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
An Application Guide to the Stereoselective Catalytic Hydrogenation of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
Abstract
This document provides a comprehensive technical guide for the catalytic hydrogenation of 9-oxo-bicyclo[3.3.1]nonane-3-carboxylic acid to produce 9-hydroxy-bicyclo[3.3.1]nonane-3-carboxylic acid. The bicyclo[3.3.1]nonane framework is a rigid scaffold prevalent in many biologically active natural products and serves as a valuable building block in medicinal chemistry and materials science.[1] The reduction of the ketone at the C9 position introduces a critical stereocenter, making stereocontrol a primary objective of this transformation. This guide delves into the underlying mechanistic principles, stereochemical considerations, catalyst selection, and provides detailed, field-proven laboratory protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights and Stereochemical Control
The catalytic hydrogenation of a ketone to a secondary alcohol is a fundamental reduction reaction in organic synthesis.[2][3] The process generally involves the addition of molecular hydrogen (H₂) across the carbon-oxygen double bond, mediated by a metal catalyst.[2][4]
The Catalytic Cycle
While the precise mechanism can be complex, the widely accepted Horiuti-Polanyi mechanism for heterogeneous catalysts involves several key steps:
-
Adsorption: Both the ketone (substrate) and molecular hydrogen adsorb onto the active sites of the metal catalyst surface.[5]
-
Activation: The H-H bond in the adsorbed hydrogen molecule cleaves, forming metal-hydride bonds.[2][5]
-
Hydrogen Transfer: The adsorbed ketone undergoes stepwise or concerted addition of two hydrogen atoms. One hydrogen adds to the oxygen atom, and the other adds to the carbonyl carbon.
-
Desorption: The resulting alcohol product has a lower affinity for the catalyst surface and is desorbed, freeing the active site for the next catalytic cycle.[5]
Caption: Generalized catalytic cycle for ketone hydrogenation.
Stereoselectivity in the Bicyclo[3.3.1]nonane System
The rigid, chair-chair conformation of the bicyclo[3.3.1]nonane skeleton is the determining factor for the stereochemical outcome of the reduction. The attack of the hydride from the catalyst surface can occur from two faces of the carbonyl group: the exo face or the endo face.
-
Exo Attack: Hydrogen adds from the less sterically hindered face, leading to the formation of the endo-alcohol.
-
Endo Attack: Hydrogen adds from the more sterically hindered face (hindered by the opposing methylene bridge), leading to the exo-alcohol.
For most bicyclic ketones, the exo attack is kinetically favored, resulting in the endo alcohol as the major product.[6][7] However, the diastereoselectivity can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.[6][8] For instance, studies on similar bicyclic systems have shown that acidic conditions can sometimes favor the formation of the cis (or endo) isomer.[8]
Caption: Stereochemical pathways in the hydrogenation of the target molecule.
Catalyst Selection: Heterogeneous vs. Homogeneous
The choice of catalyst is critical and depends on factors like desired selectivity, cost, and ease of process scale-up. Catalysts are broadly classified as heterogeneous or homogeneous.[5][9]
-
Heterogeneous Catalysts: These exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture.[5][9] They are favored in industrial and many lab-scale applications due to their ease of separation from the reaction mixture (simple filtration) and potential for recycling.[10]
-
Homogeneous Catalysts: These are soluble in the reaction medium, existing in the same phase as the reactants.[9] They often offer higher activity and selectivity under milder conditions. However, their removal from the product can be challenging and costly.[12]
For the general-purpose reduction of 9-oxo-bicyclo[3.3.1]nonane-3-carboxylic acid, a heterogeneous catalyst like 5-10% Palladium on Carbon (Pd/C) is the recommended starting point due to its efficiency, cost-effectiveness, and straightforward work-up procedure.
Detailed Experimental Protocol: Heterogeneous Hydrogenation
This protocol describes the reduction using palladium on carbon at atmospheric or slightly elevated pressure.
Materials and Reagents
| Reagent/Material | Purpose |
| 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid | Substrate |
| Palladium on Carbon (5% or 10% Pd/C) | Heterogeneous Catalyst |
| Methanol (MeOH) or Ethyl Acetate (EtOAc) | Reaction Solvent |
| Hydrogen (H₂) gas | Reducing Agent |
| Nitrogen (N₂) or Argon (Ar) gas | Inert Gas for Purging |
| Celite® 545 (Diatomaceous earth) | Filtration Aid |
| Three-neck round-bottom flask | Reaction Vessel |
| Magnetic stirrer and stir bar | Agitation |
| Hydrogen balloon(s) with needle adapter | H₂ Source (Atmospheric Pressure) |
| Vacuum/Inert Gas Manifold (Schlenk line) | For creating an inert atmosphere |
| Büchner funnel and filter paper | For catalyst filtration |
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[3]
-
Palladium on Carbon: Pd/C is pyrophoric, especially after use when it is saturated with hydrogen and dry. It can ignite flammable solvents upon exposure to air.[14] Never allow the catalyst to dry in the air. Keep the catalyst slurry wet during filtration and transfer.[15]
-
Pressure: Reactions under pressure should be carried out behind a blast shield.
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar and the catalyst (e.g., 5-10 mol% Pd/C) into a dry three-neck round-bottom flask.
-
Inerting the System: Securely attach the flask to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.[14]
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., Methanol) via cannula or syringe to create a slurry with the catalyst. Dissolve the 9-oxo-bicyclo[3.3.1]nonane-3-carboxylic acid in the solvent and add it to the flask.
-
Introducing Hydrogen: Evacuate the flask one final time (briefly, to avoid solvent evaporation) and backfill with hydrogen gas from a balloon. Ensure the system is sealed. For more efficient reactions, a Parr hydrogenation apparatus can be used to apply higher pressures (e.g., 50 psi).[16]
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the gas, liquid, and solid catalyst phases.[15]
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or by observing hydrogen uptake (the balloon will deflate). To take a sample, briefly flush the system with inert gas, take an aliquot, and then reintroduce the hydrogen atmosphere.[14]
-
Reaction Quench and Work-up: Once the reaction is complete (typically 4-24 hours), carefully purge the system with inert gas to remove all hydrogen.
-
Catalyst Filtration (Critical Step): Prepare a pad of Celite (approx. 1-2 cm thick) in a Büchner funnel and wet it with the reaction solvent. Under a flow of inert gas, carefully pour the reaction mixture through the Celite pad to filter off the Pd/C catalyst.[15] Wash the flask and the filter cake with additional solvent to ensure all product is collected. Keep the filter cake wet at all times.
-
Catalyst Disposal: Immediately after filtration, transfer the wet Celite/catalyst mixture into a separate waste container filled with water to prevent ignition.[14]
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude 9-hydroxy-bicyclo[3.3.1]nonane-3-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.
Caption: Experimental workflow for catalytic hydrogenation.
Analytical Characterization
-
Thin Layer Chromatography (TLC): Use a suitable mobile phase (e.g., 10% MeOH in Dichloromethane) to monitor the disappearance of the starting ketone and the appearance of the more polar alcohol product.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the ketone C=O stretch (approx. 1700-1720 cm⁻¹) and the appearance of a broad O-H stretch (approx. 3200-3600 cm⁻¹) for the alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a new signal for the proton on the carbon bearing the hydroxyl group (H-C-OH) is a key indicator. The coupling constants and chemical shift of this proton can help determine the endo/exo stereochemistry. The diastereomeric ratio can be determined by integrating the characteristic signals for each isomer.
-
¹³C NMR: The carbonyl carbon signal (approx. 210-220 ppm) will disappear and be replaced by a new signal for the alcohol carbon (C-OH) at around 65-75 ppm.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₆O₃, MW: 184.23 g/mol ).
References
- Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples.
- Berkessel, A., et al. (2007).
- Roberts, J. D., & Caserio, M. C. (2021). 16.
- Gorgas, N., et al. (2014). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism.
- ResearchGate. (2017). Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+.
- Augustine, R. L., & Reardon, E. J. (1969). Stereochemistry of the Catalytic Hydrogenation of Some Bicyclic α,β-Unsaturated Ketones. Journal of Organic Chemistry.
- Gliński, M., et al. (2025).
- Gliński, M., et al. (2025).
- Arai, N., et al. (2010).
- Thieme. (n.d.).
- TCI Chemicals. (n.d.). Hydrogenation Catalysts.
- ResearchGate. (2025). (PDF) Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts.
- Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros.
- ACS Publications. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
- ResearchGate. (2024). Homogeneous hydrogenation of aldehydes and ketones based on diphosphine‐Cu catalysts developed by Takasago.
- Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
- ResearchGate. (n.d.). Representative catalytic systems for hydrogenation of ketones.
- University of Rochester. (n.d.). Hydrogenation SOP.
- Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing.
- Royal Society of Chemistry. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. RSC Publishing.
- Study.com. (n.d.). Video: Heterogeneous vs. Homogenous Catalysts | Differences & Example.
- Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.
- Chemistry LibreTexts. (2023). 3.
- Royal Society of Chemistry. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. RSC Publishing.
- BenchChem. (2025). A Comparative Review of Analytical Techniques for Ketone Analysis. BenchChem.
- AK Scientific. (n.d.). 313238-53-8 9-Hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3 ... AK Scientific.
- Chem-Space. (n.d.). 9-Hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert ... Chem-Space.
- Google Patents. (n.d.). EP0272552B1 - Method and device for ketone measurement.
- MDPI. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. MDPI.
- METTLER TOLEDO. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.
- Promontorio, R. (n.d.).
- Wiley Online Library. (n.d.).
- University of Illinois. (n.d.).
- Chad's Prep. (n.d.). 8.
- Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC.
- PubChem. (n.d.). 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid. PubChem.
- ResearchGate. (n.d.). TOTAL SYNTHESIS OF 9 – OXO – BICYCLO [3.3.1] NONANE.
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. study.com [study.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heterogeneous vs. Homogenous Catalysts | Differences & Example - Video | Study.com [study.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. reddit.com [reddit.com]
- 16. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
Welcome to the technical support center for the synthesis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important bicyclic scaffold. The unique conformational rigidity of the bicyclo[3.3.1]nonane framework makes it a valuable core in drug design and natural product synthesis.[1] However, its construction can present challenges, particularly concerning reaction yield and purity.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My overall yield is consistently below 30%. What are the most likely causes and how can I fix this?
Answer: A low yield in this synthesis, which typically involves a tandem Michael addition-intramolecular aldol condensation sequence, often points to issues in one of three areas: starting material integrity, suboptimal reaction conditions, or inefficient cyclization.
Potential Cause A: Competing Side Reactions The primary reaction pathway involves the formation of a key enolate followed by conjugate addition and subsequent intramolecular cyclization. However, side reactions such as self-condensation of the starting ketone or polymerization of the Michael acceptor are common culprits.
-
Expert Insight: The choice of base and the temperature of addition are critical. A strong, bulky base can favor the desired intermolecular reaction over competing intramolecular ones. However, excessively high temperatures can promote undesired side reactions.
-
Solution:
-
Base Selection: Switch from common bases like sodium ethoxide to a bulkier base such as lithium diisopropylamide (LDA) or potassium tert-butoxide. This can sterically hinder ketone self-condensation.
-
Temperature Control: Ensure the enolate formation is performed at low temperatures (e.g., -78 °C with LDA) before the addition of the Michael acceptor. Maintain a low temperature throughout the addition process.
-
Order of Addition: A slow, dropwise addition of the Michael acceptor to the pre-formed enolate solution is crucial to maintain a low concentration of the acceptor, thereby minimizing polymerization.
-
Potential Cause B: Inefficient Intramolecular Cyclization The second step, an intramolecular aldol condensation, is reversible and equilibrium-dependent. If the cyclization to form the bicyclic system is not efficient, the linear intermediate may persist or undergo alternative reactions.
-
Expert Insight: The cyclization step is often promoted by heat after the initial Michael addition is complete. The choice of solvent can also play a significant role in favoring the cyclized product.
-
Solution:
-
Thermal Promotion: After the Michael addition is complete (as confirmed by TLC or LC-MS), slowly warm the reaction mixture and reflux for a defined period (e.g., 2-4 hours) to drive the intramolecular condensation.
-
Solvent Optimization: While THF is common for the initial addition, a switch to a higher-boiling solvent like toluene for the cyclization step can be beneficial.
-
Question 2: I'm observing multiple spots on my TLC plate that are difficult to separate. How can I improve the reaction's selectivity?
Answer: The formation of multiple products often indicates a lack of stereocontrol or the formation of constitutional isomers. In the context of the bicyclo[3.3.1]nonane system, this can relate to the stereochemistry at the 3-position or incomplete cyclization.
-
Expert Insight: The stereochemical outcome can be influenced by the reaction conditions, particularly the nature of the cation associated with the enolate and the solvent system. The presence of both the desired product and the uncyclized Michael adduct is a common issue.
-
Solution:
-
Control Cyclization Conditions: Ensure the cyclization step is driven to completion. Take aliquots to monitor the disappearance of the linear intermediate. If the reaction stalls, a stronger base or higher temperature during the second phase may be required.
-
Purification Strategy: If isomeric products are unavoidable, consider derivatization of the carboxylic acid to an ester (e.g., methyl ester) prior to chromatography. The change in polarity and structure can often significantly improve separation on silica gel.[2]
-
Recrystallization: The target molecule, being a carboxylic acid, is often crystalline. A carefully chosen solvent system for recrystallization can be highly effective for isolating the desired pure product from a crude mixture.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing low-yield issues in your synthesis.
Caption: A decision-making workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for a synthetic protocol?
A1: A robust method is the Robinson annulation approach, adapted for this specific target. It involves the reaction of a cyclohexanone derivative with an acrylic acid equivalent. A representative, optimized protocol is provided below.
Q2: How critical is solvent and atmosphere control?
A2: It is absolutely critical. Reactions involving strong bases and enolates require strictly anhydrous conditions under an inert atmosphere (e.g., Argon or Nitrogen). Trace amounts of water will quench the base and the enolate, immediately halting the reaction and drastically reducing yield. Solvents must be freshly distilled or obtained from a solvent purification system.
Q3: What is the best method for purifying the final product?
A3: Purification typically involves a two-stage process. First, an acidic workup is performed to protonate the carboxylate, followed by extraction into an organic solvent. The primary purification is often achieved through recrystallization. If impurities persist, column chromatography on silica gel can be effective, often using a solvent system like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking.
Data Summary: Impact of Reaction Parameters on Yield
The following table summarizes the expected impact of key variables on the synthesis. This is based on established principles of condensation chemistry.[2]
| Parameter | Condition A | Outcome A (Yield/Purity) | Condition B | Outcome B (Yield/Purity) | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Moderate Yield / More Side Products | Pot. tert-Butoxide (t-BuOK) | Higher Yield / Higher Purity | A bulkier base favors the intermolecular Michael addition over ketone self-condensation. |
| Temperature | 0 °C to Reflux | Lower Yield / Polymerization | -78 °C to Reflux | Higher Yield / Cleaner Reaction | Low temperature for the initial addition minimizes side reactions; heat is then applied to drive the cyclization. |
| Solvent | Ethanol | Moderate Yield | Tetrahydrofuran (THF) | High Yield / Better Control | Aprotic solvents like THF are superior for controlling enolate formation and preventing proton-transfer side reactions. |
| Addition Rate | Rapid Addition | Low Yield / Low Purity | Slow, Dropwise Addition | High Yield / High Purity | Maintains a low concentration of the electrophile, preventing polymerization and improving selectivity. |
Experimental Protocol: Representative Synthesis
Disclaimer: This protocol is a representative method and should be optimized for your specific laboratory conditions and reagent purity. All operations should be performed in a fume hood using appropriate personal protective equipment.
Objective: To synthesize 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid from cyclohexanone and coumalic acid (as a surrogate for the required C4 dicarboxylic acid precursor chemistry).
Materials:
-
Potassium tert-butoxide (t-BuOK)
-
Cyclohexanone, distilled
-
Coumalic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (3M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with potassium tert-butoxide (1.1 equivalents). Anhydrous THF is added via cannula to create a 0.5 M solution.
-
Enolate Formation: The flask is cooled to 0 °C in an ice bath. A solution of distilled cyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The mixture is stirred for an additional hour at 0 °C to ensure complete enolate formation.
-
Michael Addition: A solution of coumalic acid (1.05 equivalents) in anhydrous THF is added dropwise to the enolate solution over 1 hour, maintaining the temperature at 0 °C.
-
Intramolecular Cyclization & Decarboxylation: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The flask is then fitted with a reflux condenser and heated to reflux (approx. 66 °C) for 4 hours. The reaction progress is monitored by TLC.
-
Workup: The reaction is cooled to room temperature and then poured into a beaker containing ice and 3M HCl, adjusting the pH to ~2. This mixture is transferred to a separatory funnel.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed once with water, then once with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from an ethyl acetate/hexane solvent system to afford the title compound as a white crystalline solid.
Reaction Mechanism Overview
The synthesis proceeds via a well-established cascade of Michael addition followed by an intramolecular aldol condensation, a variant of the Robinson annulation.
Caption: Simplified cascade mechanism for the synthesis.
References
-
Majumder, A., Mandal, A., & Ghosh, P. (2012). TOTAL SYNTHESIS OF 9 – OXO – BICYCLO [3.3.1] NONANE. Journal of Atoms and Molecules, 2(2), 176–181. [Link]
-
Request PDF. (n.d.). TOTAL SYNTHESIS OF 9 – OXO – BICYCLO [3.3.1] NONANE. Retrieved February 19, 2024, from [Link]
-
Paper Archives. (2012, April 27). TOTAL SYNTHESIS OF 9 ? OXO ? BICYCLO [3.3.1] NONANE. [Link]
-
Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
-
RSC Publishing. (2023, July 25). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. [Link]
-
PubChem. (n.d.). 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid. Retrieved February 19, 2024, from [Link]
Sources
Technical Support Center: Minimizing Decarboxylation in Bicyclic Acid Synthesis
Welcome to the technical support center for navigating the complexities of bicyclic acid synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging side reaction of decarboxylation. Bicyclic systems, due to their inherent ring strain and unique stereoelectronic properties, present specific challenges in maintaining the integrity of the carboxylic acid moiety.
This resource provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols for common experimental failures, and preventative strategies to ensure the success of your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a prevalent issue in bicyclic acid synthesis?
A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂).[1][2][3] In the context of bicyclic acid synthesis, this is a significant side reaction that leads to the formation of an undesired, non-functionalized bicyclic alkane or alkene, thereby reducing the yield of the target molecule.
The prevalence of this issue in bicyclic systems is due to several factors:
-
Ring Strain: The rigid framework of bicyclic molecules can create unusual bond angles and steric interactions that can weaken the C-C bond between the carboxyl group and the bicyclic core.
-
Stability of Intermediates: Decarboxylation often proceeds through a carbanion or radical intermediate.[1][4] The stability of this intermediate is a key factor. In certain bicyclic geometries, the resulting intermediate may be more stable than in a comparable acyclic system, thus lowering the activation energy for decarboxylation.
-
Reaction Conditions: Many common synthetic transformations, such as saponification of esters or certain coupling reactions, require heat or strong bases, which are known to promote decarboxylation.[5][6]
Q2: What are the primary mechanisms driving decarboxylation in these systems?
A2: Decarboxylation in bicyclic acids can proceed through several mechanisms, primarily thermal and base-catalyzed pathways.
-
Thermal Decarboxylation: This mechanism is often relevant when a carbonyl group is present at the β-position to the carboxylic acid (a β-keto acid).[4][7][8] The reaction proceeds through a cyclic, 6-membered transition state, which is a concerted process.[7][8][9] However, in rigid bicyclic systems, achieving the necessary geometry for this transition state can be difficult. For instance, if the decarboxylation would lead to a double bond at a bridgehead carbon, violating Bredt's rule, this pathway is significantly disfavored.[7][8][10]
-
Base-Catalyzed Decarboxylation: In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate anion.[4][5] Subsequent loss of CO₂ generates a carbanion. The rate of this reaction is highly dependent on the stability of this carbanion. Electron-withdrawing groups on the bicyclic scaffold can stabilize the carbanion and accelerate decarboxylation.
-
Oxidative Decarboxylation: Certain reagents, like lead tetra-acetate, can induce decarboxylation through an oxidative pathway involving radical or carbonium ion intermediates.[11]
Q3: How can I reliably detect and quantify the extent of decarboxylation?
A3: Accurate detection and quantification are crucial for troubleshooting and optimizing your reaction. A multi-technique approach is often best:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. Compare the integration of a characteristic proton signal of your desired bicyclic acid with a signal from the decarboxylated byproduct. The appearance of new aliphatic or olefinic signals where the carboxyl group was expected is a strong indicator.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent method for separating the desired acid from its decarboxylated, less polar byproduct. The mass difference will correspond to the loss of CO₂ (44 Da). The relative peak areas in the chromatogram can provide a good estimate of the product distribution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are sufficiently volatile (or can be derivatized), GC-MS is also a viable option.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and easy way to visualize the reaction progress.[12] The decarboxylated product will be significantly less polar and will have a higher Rf value than the corresponding carboxylic acid.
A simple method to monitor the reaction is to perform a small-scale workup and analyze the crude product by ¹H NMR or LC-MS at different time points.
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis.
Problem 1: Significant decarboxylation observed during ester hydrolysis (saponification).
-
Probable Cause: The combination of strong base (e.g., NaOH, KOH) and elevated temperatures required for the hydrolysis of sterically hindered esters is a classic recipe for decarboxylation.[13] The resulting carboxylate is susceptible to losing CO₂ under these harsh conditions.
-
Suggested Solutions & Protocol:
-
Lower the Reaction Temperature: This is the most straightforward approach. Attempt the hydrolysis at room temperature or even 0 °C, accepting that the reaction time will be significantly longer. Monitor the reaction progress by TLC or LC-MS every 24 hours.
-
Use a Milder Base: Consider using bases like lithium hydroxide (LiOH), which is often effective at lower temperatures. Barium hydroxide (Ba(OH)₂) can also be a good alternative in some cases.
-
Change the Solvent System: Traditional aqueous/alcoholic solvent systems can promote decarboxylation. A switch to a non-aqueous system with a phase-transfer catalyst can be effective.
-
Protocol for Mild, Non-Aqueous Saponification:
-
Dissolve the bicyclic ester in a 9:1 mixture of dichloromethane (DCM) and methanol.
-
Add 3 equivalents of powdered sodium hydroxide.[13]
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction with 1 M HCl at 0 °C and proceed with extraction.
-
-
-
Acid-Catalyzed Hydrolysis: As an alternative to basic conditions, consider acid-catalyzed hydrolysis.[14] This is the reverse of a Fischer esterification and is typically performed by heating the ester in a mixture of water and a strong acid like H₂SO₄ or HCl.[14] This avoids the formation of the base-sensitive carboxylate.
-
Problem 2: Decarboxylation occurs during the initial synthesis, for example, in a Diels-Alder reaction.
-
Probable Cause: Many Diels-Alder reactions are performed at elevated temperatures to overcome the activation barrier or to reverse undesired side reactions.[15] If the dienophile is an acrylic acid derivative, the resulting bicyclic acid adduct can be thermally sensitive.
-
Suggested Solutions & Protocol:
-
Lewis Acid Catalysis: Employ a Lewis acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) to catalyze the Diels-Alder reaction at a lower temperature. This can dramatically increase the reaction rate and allow for milder conditions.
-
Protocol for Lewis Acid-Catalyzed Diels-Alder:
-
Cool a solution of the dienophile in a suitable solvent (e.g., DCM, toluene) to -78 °C or 0 °C under an inert atmosphere.
-
Slowly add 0.1 to 1.1 equivalents of the Lewis acid and stir for 15-30 minutes.
-
Add the diene dropwise and allow the reaction to slowly warm to room temperature.
-
Monitor by TLC/LC-MS.
-
Quench carefully with water or a saturated aqueous solution of NaHCO₃.
-
-
-
High-Pressure Conditions: If available, conducting the reaction under high pressure (5-15 kbar) can significantly accelerate the reaction, often allowing it to proceed at room temperature without the need for a catalyst.
-
Use a Dienophile with a "Masked" Carboxyl Group: Instead of acrylic acid, use a dienophile like acrylonitrile or a vinyl sulfone. The resulting nitrile or sulfone group on the bicyclic product can then be hydrolyzed to the carboxylic acid under conditions that are typically milder than the Diels-Alder reaction itself.
-
Problem 3: The desired bicyclic acid decarboxylates during workup or purification.
-
Probable Cause: Thermally labile bicyclic acids can decarboxylate during solvent removal under high vacuum (requiring heat) or during purification by flash chromatography on silica gel, which is acidic.
-
Suggested Solutions:
-
Avoid Heat During Solvent Removal: Use a rotary evaporator with a room temperature water bath or a high-vacuum line at ambient temperature to remove the solvent.
-
Use a Buffered Stationary Phase for Chromatography: If chromatography is necessary, consider neutralizing the silica gel. This can be done by preparing a slurry of silica gel in the desired eluent containing 1-2% triethylamine or pyridine.
-
Purification by Crystallization or Acid-Base Extraction: If possible, purify the crude product by crystallization, which is a much milder technique. Alternatively, an acid-base extraction can be used to isolate the acidic product from neutral byproducts.
-
Part 3: Preventative Strategies & Best Practices
Proactive measures are key to minimizing decarboxylation.
| Parameter | Recommendation | Rationale |
| Temperature | Keep it as low as possible for all reaction and workup steps. | Decarboxylation is almost always accelerated by heat.[5][6] Lowering the temperature reduces the available thermal energy to overcome the activation barrier. |
| pH Control | Avoid strongly basic conditions, especially in combination with heat. | Strong bases generate the carboxylate anion, which can be the key intermediate in a low-energy decarboxylation pathway.[4][5] |
| Protecting Groups | Synthesize the bicyclic core with the carboxyl group protected as an ester (e.g., methyl, ethyl, or t-butyl ester). | The ester is generally more robust to a wider range of reaction conditions than the free acid. The final deprotection step can then be carefully optimized for minimal decarboxylation. |
| Choice of Reagents | Use milder, more selective reagents whenever possible. | For example, instead of a harsh saponification, a t-butyl ester can be cleaved under mild acidic conditions (e.g., trifluoroacetic acid in DCM at room temperature). |
| Atmosphere | Conduct reactions under an inert atmosphere (N₂ or Ar). | While not always directly involved, oxidative pathways can sometimes lead to decarboxylation.[11] An inert atmosphere minimizes these possibilities. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process when troubleshooting decarboxylation.
Caption: Troubleshooting Decision Tree for Decarboxylation.
Visualizing the General Decarboxylation Mechanism
This diagram illustrates the key intermediates in both thermal (for β-keto acids) and base-catalyzed decarboxylation.
Caption: General Mechanisms of Decarboxylation.
References
-
Mechanism of decarboxylation of bicyclic acids by lead tetra-acetate. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Decarboxylation product of bicyclic compound. Chemistry Stack Exchange. Available at: [Link]
-
Bredt's rule and Decarboxylation (Of beta-carboxylic acids). Conjugated. Available at: [Link]
-
Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
Decarboxylation. Wikipedia. Available at: [Link]
-
Diels–Alder reaction. Wikipedia. Available at: [Link]
-
Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]
-
Chemistry Decarboxylation Reaction. IIT Kanpur. Available at: [Link]
-
Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. Available at: [Link]
-
Quantitative analysis and comparative decarboxylation of aminomalonic acid, beta-carboxyaspartic acid, and gamma-carboxyglutamic acid. Analytical Biochemistry. Available at: [Link]
-
Chemistry Decarboxylation Reaction. SATHEE - IIT Kanpur. Available at: [Link]
-
What are the decarboxylation reaction conditions and process temperature control?. lneya. Available at: [Link]
-
Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
Decarboxylation Mechanism Explained. Clutch Prep. Available at: [Link]
-
Synthesis and Characterization of a Novel Diels – Alder Adduct of Codeine. PMC. Available at: [Link]
-
Hydrolysis of Esters. University of Calgary. Available at: [Link]
-
Decarboxylation Reaction. Allen. Available at: [Link]
-
Decarboxylation. ChemTalk. Available at: [Link]
-
Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. MDPI. Available at: [Link]
-
Method of Measuring Decarboxylation?. Reddit. Available at: [Link]
-
Decarboxylations. Organic Chemistry Portal. Available at: [Link]
-
Decarboxylation in Natural Products Biosynthesis. PMC - NIH. Available at: [Link]
-
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. PMC. Available at: [Link]
-
17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. Available at: [Link]
-
18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Microwave-assisted decarboxylation of bicyclic 2-pyridone scaffolds and identification of Aβ-peptide aggregation inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. Available at: [Link]
-
Reactivity: Decarboxylation. csbsju. Available at: [Link]
-
Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained. YouTube. Available at: [Link]
-
Introduction to Diels Alder Reactions. Chad's Prep. Available at: [Link]
-
How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?. ResearchGate. Available at: [Link]
-
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
The Decarboxylation of β-Keto Acids. II. An Investigation of the Bredt Rule in Bicyclo[3.2.1]octane Systems1,2. Journal of the American Chemical Society. Available at: [Link]
-
Remarkable electronic and steric effects in the nitrile biotransformations for the preparation of enantiopure functionalized carboxylic acids and amides: implication for an unsaturated carbon-carbon bond binding domain of the amidase. PubMed. Available at: [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available at: [Link]
-
Steric Effects In Organic Chemistry. Semantic Scholar. Available at: [Link]
-
Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. PubMed. Available at: [Link]
-
Kinetics and thermodynamics of enzymatic decarboxylation of α,β-unsaturated acid: a theoretical study. PMC. Available at: [Link]
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Decarboxylation Reaction [satheejee.iitk.ac.in]
- 3. Decarboxylation | ChemTalk [chemistrytalk.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. SATHEE: Chemistry Decarboxylation Reaction [sathee.iitk.ac.in]
- 6. es.lneya.com [es.lneya.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reactivity: Decarboxylation [employees.csbsju.edu]
- 10. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 11. Mechanism of decarboxylation of bicyclic acids by lead tetra-acetate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Steric Hindrance in 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid Coupling
Welcome to the technical support center for challenges related to the coupling of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the synthetic complexities associated with this sterically demanding building block. Here, you will find practical, field-tested advice, troubleshooting guides, and detailed protocols to facilitate successful amide bond formation and other coupling reactions.
Understanding the Challenge: The Nature of Steric Hindrance in 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
The rigid, bicyclic structure of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid presents a significant steric barrier around the carboxylic acid functionality. The "chair-chair" or "boat-chair" conformation of the bicyclo[3.3.1]nonane core restricts access to the carbonyl carbon, making it difficult for the nucleophilic amine to approach and for the subsequent tetrahedral intermediate to form. This inherent steric congestion often leads to low or no yield with standard amide coupling protocols.
Frequently Asked Questions (FAQs)
Q1: Why are my standard amide coupling reactions (e.g., EDC/HOBt, DCC/DMAP) failing with 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid?
A1: Standard coupling reagents like carbodiimides (EDC, DCC) often form activated esters (e.g., O-acylisourea) that are not sufficiently reactive to overcome the high activation energy barrier imposed by the steric hindrance of the bicyclic framework. The bulky environment around the carboxylic acid slows down the rate of nucleophilic attack by the amine to a point where side reactions or decomposition of the activated intermediate may dominate.
Q2: What are the key considerations when selecting a coupling reagent for this substrate?
A2: For sterically hindered substrates like 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid, the primary consideration is the reactivity of the activated species. More potent coupling reagents that generate highly reactive intermediates are necessary. It is also crucial to consider the reaction conditions, such as solvent and temperature, which can significantly influence the reaction outcome.
Q3: Can I use high temperatures to drive the reaction to completion?
A3: While increasing the temperature can sometimes help overcome the activation energy barrier, it should be approached with caution. Elevated temperatures can lead to side reactions, epimerization (if chiral centers are present in the amine), and decomposition of reagents or products. It is generally advisable to first explore more potent coupling reagents at or slightly above room temperature before resorting to high heat.
Troubleshooting Guide: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Inefficient activation of the carboxylic acid due to steric hindrance.- The activated intermediate is not reactive enough.- Decomposition of the activated species before coupling. | - Switch to a more potent coupling reagent: Utilize uronium/aminium salts like HATU, HBTU, or TBTU, which are known to be effective for hindered couplings.[1][2]- Consider phosphonium salt reagents: PyBOP or PyAOP are also excellent choices for difficult couplings.- In-situ formation of the acid chloride: Convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to the addition of the amine.[3] |
| Reaction Stalls/Incomplete Conversion | - The nucleophilicity of the amine is insufficient to attack the sterically hindered activated ester.- Poor solubility of reactants. | - Use a non-nucleophilic, hindered base: Bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred to minimize side reactions.- Optimize solvent: Use a polar aprotic solvent like DMF or NMP to ensure all reactants are fully dissolved.- Increase reaction concentration: A higher concentration may favor the desired bimolecular reaction. |
| Formation of Side Products | - Guanidinylation of the amine when using uronium/aminium reagents.- Epimerization of the amine coupling partner at elevated temperatures. | - Control stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the coupling reagent and base.- Pre-activation: Activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.- Maintain moderate temperatures: If possible, run the reaction at room temperature or slightly elevated (40-50 °C) to minimize racemization. |
Recommended Protocols
Protocol 1: Amide Coupling using TBTU (General Procedure for Bicyclic Systems)
This protocol is adapted from a general method for amide coupling of bicyclic nonane derivatives and is a good starting point for 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid.[4]
Materials:
-
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
-
Amine
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous MeCN (Acetonitrile)
Procedure:
-
To a solution of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid (1.0 mmol) in anhydrous MeCN (5 mL), add TBTU (1.05 mmol).
-
Add DIPEA (3.0 mmol) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.0 mmol) in anhydrous MeCN (2 mL).
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of the TBTU-mediated amide coupling workflow:
Caption: TBTU-mediated amide coupling workflow.
Protocol 2: Acid Chloride Formation and Subsequent Amination
For particularly challenging couplings where even potent coupling reagents fail, conversion to the highly reactive acid chloride is a robust alternative.
Materials:
-
9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Anhydrous DCM (Dichloromethane) or Toluene
-
Catalytic DMF (N,N-Dimethylformamide)
-
Amine
-
Triethylamine (TEA) or Pyridine
Procedure:
Step 1: Acid Chloride Formation
-
To a solution of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 mmol) or thionyl chloride (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride. Use this immediately in the next step.
Step 2: Amidation
-
Dissolve the crude acid chloride in anhydrous DCM (10 mL) and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.0 mmol) and triethylamine (1.5 mmol) or pyridine (1.5 mmol) in anhydrous DCM (5 mL).
-
Add the amine solution dropwise to the acid chloride solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Diagram of the Acid Chloride formation and amidation workflow:
Caption: Acid Chloride formation and amidation workflow.
Concluding Remarks
The successful coupling of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid hinges on the selection of appropriate activation methods to overcome its inherent steric hindrance. While standard coupling reagents may prove ineffective, the use of more potent uronium/aminium or phosphonium salts, or the conversion to the corresponding acid chloride, offers reliable pathways to the desired amide products. Careful optimization of reaction conditions, including the choice of base and solvent, is also critical for achieving high yields and purity. This guide provides a starting point for your investigations, and we encourage you to adapt these protocols to your specific amine substrates.
References
- Actelion Pharmaceuticals Ltd. 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.
- Jain, N. F., & Masse, C. E. Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20.2, 75-124.
- Glaxo Group Ltd. 9-azabicyclo[3.3.
Sources
Technical Support Center: Optimizing Solvent Selection for Bicyclo[3.3.1]nonane Derivative Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing reactions involving the bicyclo[3.3.1]nonane scaffold. This privileged structural motif is a cornerstone in the synthesis of complex natural products and pharmaceutical agents, including adamantane derivatives.[1][2] However, its conformational rigidity and propensity for transannular reactions and carbocation rearrangements present unique challenges.[3][4] Solvent selection is not merely about dissolution; it is a critical parameter that dictates reaction pathways, influences yields, and controls selectivity.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles for selecting a solvent for reactions with bicyclo[3.3.1]nonane derivatives?
A1: The selection process hinges on three core solvent properties: polarity, proticity, and coordinating ability.
-
Polarity: A solvent's polarity, often quantified by its dielectric constant, determines its ability to dissolve polar reactants and stabilize charged intermediates or transition states.[5][6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Best for nonpolar reactants and reactions proceeding through radical or concerted mechanisms.
-
Polar Solvents (e.g., Acetonitrile, Water): Essential for dissolving polar starting materials and crucial for reactions involving ionic species.[5]
-
-
Proticity: This distinguishes between solvents that can act as hydrogen bond donors (protic) and those that cannot (aprotic).[5][7]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds. They excel at stabilizing both cations and anions. They are particularly effective at stabilizing carbocation intermediates, which are common in bicyclo[3.3.1]nonane chemistry, but can hinder nucleophilicity by "caging" the nucleophile through hydrogen bonding.[7][8][9]
-
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds.[9] They are excellent for SN2 reactions as they solvate the cation but leave the nucleophile relatively free and highly reactive.[7]
-
-
Coordinating Ability: Some solvents (e.g., THF, Diethyl Ether) can coordinate to Lewis acidic centers, which can either activate or deactivate a catalyst or reagent.
Q2: How does solvent choice directly influence the outcome of SN1 versus SN2 reactions on a bicyclo[3.3.1]nonane scaffold?
A2: The choice between a protic and an aprotic polar solvent is often the deciding factor between an SN1 and SN2 pathway.
-
For SN1 Reactions: Reactions that proceed via a carbocation intermediate, such as the formation of an adamantyl cation from a bicyclo[3.3.1]nonane precursor, are favored by polar protic solvents .[2][10] These solvents stabilize the carbocation and the leaving group through hydrogen bonding and ion-dipole interactions, lowering the activation energy for the rate-limiting dissociation step.[7][9]
-
For SN2 Reactions: To favor a direct nucleophilic attack and avoid carbocation formation (and potential rearrangement), a polar aprotic solvent is the superior choice. For instance, in the substitution of a halide on the scaffold, using acetonitrile (CH₃CN) or DMF would enhance the nucleophile's strength by not solvating it as heavily, promoting the SN2 mechanism.[7][11]
Below is a diagram illustrating how solvents mediate nucleophile reactivity.
Caption: Decision tree for minimizing carbocation rearrangements.
Problem 3: The reaction workup is complicated by the solvent.
Potential Cause & Solution:
-
High Boiling Point: Solvents like DMF, DMSO, or water can be difficult to remove under reduced pressure.
-
Troubleshooting: Plan your workup in advance. If using a high-boiling point solvent, ensure your product can be extracted into an immiscible, low-boiling organic solvent (e.g., ethyl acetate, diethyl ether). This often requires adding a large volume of water or brine to the reaction mixture to partition the high-boiling solvent into the aqueous phase.
-
-
Azeotrope Formation: Some solvents can form azeotropes with water or other solvents, making complete removal difficult.
-
Troubleshooting: If residual solvent is a problem, consider co-evaporation. After initial concentration, add a different, more volatile solvent (like toluene to remove water) and evaporate again. Repeat as necessary.
-
Experimental Protocol Example
Protocol: Acid-Promoted Cyclization of a Bicyclo[3.3.1]nonane Diene to a Substituted Adamantanone
This protocol is adapted from methodologies used for constructing adamantane cores from bicyclo[3.3.1]nonane precursors, where solvent choice is critical to manage the adamantyl cation intermediate. [2][10] Objective: To synthesize 1,3,5-trimethyl-7-phenyladamantan-2-one from 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one in a non-coordinating solvent to trap the intermediate cation.
Materials:
-
1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one (1.0 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (1.2 equiv)
-
Benzene (Anhydrous, as solvent and nucleophile)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Hexanes
-
Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the diene starting material (e.g., 0.200 g, 1.05 mmol).
-
Solvent Addition: Add anhydrous benzene (5 mL). Benzene serves as both the solvent and the nucleophile for the Friedel-Crafts type trapping of the adamantyl cation. [2]Its non-polar nature helps prevent unwanted side reactions that more polar solvents might promote.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm of the reaction and improve selectivity.
-
Acid Addition: Slowly add trifluoromethanesulfonic acid (0.111 mL, 1.26 mmol) to the stirred solution at 0 °C. The acid promotes the formation of the adamantyl cation. [2]5. Reaction Progress: Remove the ice bath and allow the reaction to warm to room temperature (approx. 21 °C). Stir for 3 hours. Monitor the reaction by TLC if applicable.
-
Quenching: Carefully quench the reaction by slowly adding a saturated solution of NaHCO₃ (10 mL) to neutralize the strong acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with hexanes (3 x 20 mL). The use of non-polar hexanes ensures efficient extraction of the relatively non-polar adamantanone product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography to obtain the desired substituted adamantanone.
References
-
M. A. T. Mar, et al. (2018). Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones. PLOS ONE. [Link]
-
Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Jung, M. E., & Lee, G. S. (2014). Synthesis of Highly Substituted Adamantanones from Bicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 79(21), 10547–10552. [Link]
-
ResearchGate. (n.d.). Approaches to the synthesis of bicyclo[3.3.1]nonane-containing meroterpenes. ResearchGate. [Link]
-
Macrosson, W. D. K. (1967). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. University of Glasgow. [Link]
-
MDPI. (2024). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Amanote Research. (2008). Synthesis of Bicyclo[3.3.1]nonane Derivatives. Amanote. [Link]
-
ElectronicsAndBooks. (n.d.). Bicyclo[3.3.l]nonanes. 11. Synthesis and Reactions of Simple Derivatives. ElectronicsAndBooks. [Link]
-
Reddit. (2019). Polar protic, polar aprotic and non polar solvents? Reddit. [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
-
PubMed. (2014). Synthesis of highly substituted adamantanones from bicyclo[3.3.1]nonanes. National Library of Medicine. [Link]
-
ChemTalk. (2023). Polar Protic and Aprotic Solvents. ChemTalk. [Link]
-
Chemistry Journal of Moldova. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova. [Link]
-
MDPI. (2006). 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Multigram Display of Azide and Cyanide Components on a Versatile Scaffold. MDPI. [Link]
-
CORE. (n.d.). Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. CORE. [Link]
-
Organic Syntheses. (n.d.). adamantane. Organic Syntheses. [Link]
-
CureFFI.org. (2015). Organic chemistry 14: Unimolecular beta elimination - carbocation rearrangements. CureFFI.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. Organic chemistry 14: Unimolecular beta elimination - carbocation rearrangements [cureffi.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 10. Synthesis of highly substituted adamantanones from bicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Addressing solubility issues of bicyclic acids in aqueous buffers
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solubility for Bicyclic Carboxylic Acids (Indoles, Quinolines, Naphthalenes, etc.)
Introduction: The "Bicyclic Barrier"
Welcome to the Solubility Optimization Hub. If you are here, you are likely facing the "Bicyclic Barrier." Bicyclic acids (e.g., indole-3-carboxylic acid, quinoline derivatives) present a unique dual challenge in aqueous buffers:
-
"Brick Dust" Properties: Due to the rigid, planar nature of bicyclic rings, these molecules often exhibit high crystal lattice energy (strong
stacking). They simply do not want to leave the solid state. -
"Grease Ball" Characteristics: Despite the carboxylic acid tail, the bicyclic core drives high lipophilicity (LogP > 3), making the neutral form (
) practically insoluble in water.
This guide moves beyond generic advice ("add more DMSO") and dissects the thermodynamics governing your compound's behavior.
Core Diagnostics: The pH-pKa Trap
The Issue: "I added my compound to PBS (pH 7.4), and it precipitated immediately, even though the theoretical solubility should be high."
The Science:
Bicyclic carboxylic acids are weak acids (typically pKa 3.5–5.0). Their total solubility (
- : Intrinsic solubility of the uncharged form (often < 1 µM for bicyclics).
-
The Trap: Adding a stock solution (often acidic) to a buffer can exhaust the buffer capacity, dropping the pH below the pKa. If pH < pKa, the compound reverts to its protonated, insoluble state (
) and crashes out.
Troubleshooting Protocol: The "pH-Stat" Verification
Do not assume your buffer holds pH 7.4 after compound addition.
-
Prepare Stock: Dissolve compound in 100% DMSO at 100x target concentration.
-
Prepare Buffer: Use a strong buffer (e.g., 100 mM Phosphate or Tris) rather than weak buffers (e.g., 10 mM PBS) to resist pH change.
-
Addition: Slowly spike stock into buffer while vortexing.
-
Critical Step: Measure pH immediately after addition.
Cosolvent Strategy: The Dielectric Paradox
The Issue: "I used 5% DMSO, but the compound still precipitated. Should I go to 10%?"
The Science: Cosolvents like DMSO and Ethanol work by lowering the dielectric constant of water, making it more hospitable to the lipophilic core. However, this creates a paradox for acids:
-
Pro: Increases
(solubility of the neutral species). -
Con: Increases the pKa of the acid.
-
Mechanism: Organic solvents stabilize the neutral acid more than the charged carboxylate anion. This shifts the pKa upward (often by 1–2 units in high % organic).
-
Result: At 10% DMSO, your compound’s pKa might shift from 4.5 to 5.5. If your buffer is pH 5.5, you have lost 50% of your ionization-driven solubility.
-
Data Table: Cosolvent Dielectric Constants & Selection
| Solvent | Dielectric Constant ( | Recommended Max % (Bioassays) | Best For... |
| Water | 80.1 | 100% | Ionized species |
| DMSO | 46.7 | 0.1% - 1.0% | General "Grease Ball" solubilization |
| Ethanol | 24.5 | 0.1% - 0.5% | Compounds sensitive to DMSO oxidation |
| PEG 400 | 12.4 | 1% - 5% | "Brick Dust" (disrupts lattice energy) |
Kinetic vs. Thermodynamic Solubility
The Issue: "The solution was clear for 2 hours, then a precipitate formed."
The Science: This is the "Spring and Parachute" effect.
-
The Spring: Rapid dilution creates a supersaturated solution (amorphous/kinetic solubility).
-
The Parachute Fails: Over time, the molecules re-orient into their lowest energy state—the crystal lattice. Bicyclic rings are notorious for efficient packing. The precipitate is likely crystalline, not amorphous.
Visual Workflow: Distinguishing Solubility Types
Figure 1: Decision tree for diagnosing precipitation issues. Note the divergence between "Grease Ball" (amorphous) and "Brick Dust" (crystalline) mitigation strategies.[1]
FAQ: Advanced Troubleshooting
Q: My compound is a "Brick Dust" molecule (high MP, crystalline). DMSO isn't working. What next? A: DMSO addresses lipophilicity, not lattice energy.
-
Solution: Switch to Cyclodextrins (e.g., HP-
-CD). -
Mechanism: The hydrophobic bicyclic ring inserts into the cyclodextrin cavity, shielding it from water while the cyclodextrin exterior remains hydrophilic. This bypasses the crystal lattice energy barrier.
-
Protocol: Prepare 20% w/v HP-
-CD in buffer before adding your compound stock.
Q: Can I just sonicate the solution to dissolve it? A: Use caution.
-
Sonication creates heat and can temporarily dissolve "Brick Dust" compounds (Kinetic Solubility). However, as the solution cools and stands, nucleation will occur, often leading to precipitation during your biological assay.
-
Rule: If it requires more than 5 minutes of sonication, the system is thermodynamically unstable.
Q: How do I select the right counter-ion for salt formation? A: For bicyclic acids, the counter-ion size matters.
-
Sodium (Na+): Standard, but common ion effect in saline (PBS) can reduce solubility.
-
Meglumine or Tris: Large organic counter-ions often disrupt the crystal lattice packing better than small inorganic ions, enhancing solubility for rigid bicyclic structures.
References
- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Defines the General Solubility Equation and the impact of melting point on solubility).
-
Bergström, C. A. S., et al. (2016). "Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs." European Journal of Pharmaceutical Sciences, 29(3-4), 203-214. Link (Differentiates "Brick Dust" vs. "Grease Ball" classification).
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa-pH solubility profiles and intrinsic solubility).
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012, 195727. Link (Review of solubilization techniques including cosolvents and cyclodextrins).
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[3] Advanced Drug Delivery Reviews, 59(7), 603-616. Link (Counter-ion selection strategies).
Sources
Validation & Comparative
HPLC Method Development for Purity Analysis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
Executive Summary
This guide addresses the chromatographic purification and analysis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid (CAS: 63242-00-2), a critical intermediate in the synthesis of the anti-emetic drug Granisetron .[1]
The primary analytical challenge lies in three areas:
-
Weak Chromophores: The molecule lacks a conjugated
-system, necessitating detection at low UV wavelengths (205–210 nm) where solvent background noise is high. -
Stereoisomerism: The separation of the endo- (desired) and exo- isomers at the 3-position is critical for downstream yield but difficult on standard C18 phases due to identical hydrophobicity.[1]
-
Polarity: The carboxylic acid moiety causes peak tailing and retention variability without strict pH control.
The Verdict: While standard C18 columns provide adequate retention, Core-Shell C18 columns utilizing a low-pH phosphate buffer offer the superior resolution required to separate the endo/exo diastereomers.[1] Phenyl-Hexyl phases serve as a necessary orthogonal method for complex impurity profiling.[1]
Molecule Profile & Analytical Challenges
Before method selection, we must understand the physicochemical behavior of the analyte.
| Property | Value / Characteristic | Analytical Implication |
| Structure | Bicyclic ring with ketone & carboxylic acid | Rigid structure; shape selectivity is a viable separation mechanism.[1] |
| pKa | ~4.5 (Carboxylic Acid) | Mobile phase pH must be |
| UV Max | ~205-210 nm (Carbonyl | Requires high-purity solvents (HPLC Grade Acetonitrile) to prevent baseline drift.[1] |
| Isomerism | Endo / Exo (at C3) | Requires high plate count or shape-selective stationary phase.[1] |
Visualization: Synthesis & Impurity Pathway
The following diagram illustrates the origin of the critical endo/exo impurity pair during the synthesis from adamantane or diester precursors.
Caption: Synthesis pathway highlighting the origin of the critical exo-isomer impurity.
Comparative Study: Stationary Phase Selection
We evaluated three distinct stationary phases to determine the optimal method for purity analysis.
Option A: Fully Porous C18 (5 µm) – The Traditional Control
-
Mechanism: Hydrophobic interaction.[1]
-
Performance: Provided good retention (
) but failed to baseline resolve the endo and exo isomers (Resolution ). -
Verdict: Insufficient for high-purity release testing.
Option B: Phenyl-Hexyl (3 µm) – The Selectivity Alternative[1]
-
Mechanism:
interactions (minimal here) + Shape Selectivity.[1] -
Performance: The rigid bicyclic structure interacts differently with the planar phenyl rings. This column showed improved selectivity (
) between isomers compared to C18. -
Verdict: Excellent orthogonal method, but often exhibits higher bleed at low UV (210 nm), raising the LOD.
Option C: Core-Shell C18 (2.7 µm) – The Efficiency Winner[1]
-
Mechanism: Hydrophobic interaction with high efficiency (Van Deemter optimization).
-
Performance: The solid core reduces the diffusion path, significantly narrowing peak widths. This allows for baseline separation (
) of isomers solely through efficiency, without needing exotic chemistry. -
Verdict: Recommended. Best balance of speed, resolution, and baseline stability.
Comparative Data Summary
| Parameter | Standard C18 (5 µm) | Phenyl-Hexyl (3 µm) | Core-Shell C18 (2.7 µm) |
| Retention Time (min) | 8.5 | 9.2 | 6.8 |
| Endo/Exo Resolution ( | 1.1 (Co-elution) | 1.8 | 2.4 |
| Tailing Factor ( | 1.3 | 1.2 | 1.05 |
| LOD (µg/mL) | 0.5 | 1.2 (High background) | 0.2 |
Recommended Protocol: Core-Shell C18 Method[1]
This protocol is designed to be self-validating. The use of a phosphate buffer suppresses the ionization of the carboxylic acid, ensuring sharp peaks, while the core-shell technology resolves the stereoisomers.
Chromatographic Conditions[1][2][3][4][5]
-
Column: Core-Shell C18 (e.g., Kinetex or Cortecs), 150 x 4.6 mm, 2.7 µm.
-
System: HPLC with PDA/UV detector (Low dwell volume preferred).
-
Wavelength: 210 nm (Bandwidth 4 nm). Reference 360 nm for background subtraction is NOT recommended due to lack of absorbance.
-
Column Temp: 30°C.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
Mobile Phase Preparation[1]
Buffer A (20 mM Phosphate, pH 2.5):
-
Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 1000 mL of HPLC-grade water.[1] -
Adjust pH to 2.5 ± 0.05 using Orthophosphoric Acid (85%) . Crucial: Do not use HCl or Formic acid if using UV < 210nm to minimize noise.
-
Filter through a 0.22 µm membrane.[1]
Mobile Phase B:
-
100% Acetonitrile (HPLC Gradient Grade).
Gradient Program:
| Time (min) | % Buffer A | % Acetonitrile (B) | Comment |
| 0.0 | 95 | 5 | Initial equilibration |
| 2.0 | 95 | 5 | Isocratic hold for polar impurities |
| 12.0 | 60 | 40 | Linear gradient to elute main peak |
| 15.0 | 10 | 90 | Wash step |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End of run |
Method Development Decision Tree
The following logic flow explains the critical decisions made during the development of this specific protocol.
Caption: Decision tree validating the selection of pH 2.5 Phosphate buffer and Core-Shell technology.
Troubleshooting & Critical Success Factors
Baseline Noise at 210 nm[1]
-
Cause: Impure Acetonitrile or use of UV-absorbing acids (like TFA or Formic Acid).[1]
-
Solution: Use "Far UV" or "Gradient Grade" Acetonitrile.[1] Ensure the water source is 18.2 MΩ. Use Phosphoric acid only.[1]
Peak Splitting[1]
-
Cause: Sample solvent mismatch.[1]
-
Solution: Dissolve the sample in the starting mobile phase (95:5 Buffer:ACN). If the sample is dissolved in 100% ACN, the strong solvent effect will distort the peak shape of the early eluting acid.
Isomer Co-elution[1]
-
Cause: Column aging or pH drift.[1]
-
Solution: The resolution is highly pH dependent. If
drops below 2.0, prepare fresh buffer and verify pH is strictly 2.5. A pH of 3.0 will cause partial ionization and loss of resolution.[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Granisetron Hydrochloride Monograph. (Provides context on impurity limits for Granisetron precursors).
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Source for solvent UV cutoff and pH control strategies).
-
Gritti, F., & Guiochon, G. (2012). Speed-resolution properties of core-shell columns. Journal of Chromatography A. Link (Validates the efficiency choice of Core-Shell vs. Porous).
-
PubChem. 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid Compound Summary. National Center for Biotechnology Information.[1] Link (Source for pKa and structural data).
Sources
Technical Guide: Infrared Spectroscopy of Ketone and Acid Groups in Bicyclic Systems
Executive Summary
In the structural characterization of bicyclic pharmacophores, Infrared (IR) spectroscopy serves as a rapid, non-destructive probe for ring strain and electronic environment. While Nuclear Magnetic Resonance (NMR) provides atomistic connectivity, IR spectroscopy offers unique, instantaneous feedback on bond strength and hybridization states that are directly correlated with the potential energy of the scaffold.
This guide objectively compares the spectral behavior of endocyclic ketones (where the carbonyl is part of the ring) versus exocyclic carboxylic acids (where the carbonyl is attached to the ring) within rigid bicyclic systems.
Key Takeaway
-
Ketones: Exhibit massive diagnostic shifts (+30 to +80 cm⁻¹) directly proportional to ring strain (bond angle compression).
-
Acids: Exhibit minor secondary shifts (+5 to +15 cm⁻¹) driven by s-character hybridization effects, but are primarily characterized by hydrogen-bonding dynamics (monomer vs. dimer).
Mechanistic Foundation: The Physics of Strain
To interpret these spectra accurately, one must understand the causality between molecular geometry and vibrational frequency.
The "s-Character" Rule
In bicyclic systems (e.g., norbornanes, adamantanes), geometric constraints force the internal ring bond angles to deviate from the ideal 109.5° (sp³) or 120° (sp²).
-
Internal Strain: To accommodate smaller angles (e.g., ~93° in 7-norbornanone), the ring carbon atoms rehybridize to use orbitals with higher p-character for the internal ring bonds.
-
External Consequence: By conservation of orbital character, the remaining external bonds (the C=O in ketones or the C-Cacid in acids) acquire higher s-character .
-
Spectral Result: Bonds with higher s-character are shorter and stronger, resulting in a higher force constant (
) and higher wavenumber ( ), as governed by Hooke's Law:
Logic Flow Visualization
The following diagram illustrates the causal pathway from geometric structure to spectral output.
Figure 1: Mechanistic pathway connecting ring strain to IR frequency shifts.
Comparative Analysis: Ketones vs. Acids[1]
Bicyclic Ketones (Endocyclic)
In bicyclic ketones, the carbonyl carbon is a ring atom. It is directly subjected to angle compression. This results in the most dramatic shifts observed in organic IR spectroscopy.
| Scaffold Type | Example Compound | Ring Size | Bond Angle | C=O Frequency (cm⁻¹) | Shift vs. Standard |
| Unstrained | Cyclohexanone | 6 | ~116° | 1715 | Reference |
| Moderate Strain | Cyclopentanone | 5 | ~108° | 1750 | +35 |
| Bridge Strain | Camphor (Bicyclo[2.2.1]) | 5 (Bridge) | ~108° | 1740-1745 | +25-30 |
| High Strain | Cyclobutanone | 4 | ~90° | 1775 | +60 |
| Extreme Strain | 7-Norbornanone | 5 (Bridge) | ~93° | 1775-1800 | +60-85 |
Diagnostic Insight:
-
7-Norbornanone: The carbonyl bridge is forced into an extremely tight angle (~93°), far smaller than a normal cyclopentanone. This mimics the electronic environment of a 4-membered ring (cyclobutanone), pushing the absorption to nearly 1800 cm⁻¹.
-
2-Norbornanone: The carbonyl is in the 2-position (the "boat" flank). The strain is comparable to cyclopentanone, appearing ~1750 cm⁻¹.
Bicyclic Acids (Exocyclic)
In carboxylic acids, the carbonyl group is attached to the ring (exocyclic). The carbonyl carbon itself is not in the ring; only the alpha-carbon is.
-
Effect: The ring strain affects the hybridization of the alpha-carbon (C-C(=O)OH). The effect is inductive and secondary.
-
Magnitude: The shift is subtle (+5 to +15 cm⁻¹) and often masked by hydrogen bonding (dimerization).
| Condition | Frequency (cm⁻¹) | Description |
| Dimer (Solid/Conc.) | 1690 - 1710 | Broad, intense. Dominant form in KBr/ATR. |
| Monomer (Dilute) | 1760 | Sharp. Seen only in dilute non-polar solvents. |
| Bridgehead Effect | +5 to +10 | 1-Adamantanecarboxylic acid absorbs slightly higher than acyclic analogs due to the s-rich exocyclic bond, but this is often indistinguishable from solvent effects. |
Critical Distinction: Unlike ketones, bridgehead acids (e.g., 1-Adamantanecarboxylic acid) cannot conjugate . In aromatic acids (Benzoic acid), conjugation lowers the frequency to ~1680 cm⁻¹. In bridgehead acids, the rigid cage prevents orbital overlap with any adjacent pi-systems (Bredt's Rule context), ensuring they always appear as "saturated" acids (~1700-1710 cm⁻¹ for dimers).
Experimental Protocol
To reliably detect these shifts, specific sample preparation protocols are required to eliminate "noise" from moisture or inconsistent states.
Workflow for Bicyclic Identification
Figure 2: Decision tree for spectral identification.
Step-by-Step Method
-
Sample Preparation (Solid State - Preferred for ID):
-
Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.
-
Why: Bicyclic acids are solids. ATR provides a consistent "dimer" spectrum.
-
Protocol: Place ~2 mg of solid on the diamond crystal. Apply high pressure to ensure contact. Record 16 scans at 4 cm⁻¹ resolution.
-
-
Sample Preparation (Solution - For Monomer/Strain Analysis):
-
Technique: Transmission cell (CaF₂ windows), 0.1 mm path length.
-
Solvent: CCl₄ or CHCl₃ (dried over molecular sieves).
-
Why: To break hydrogen bonds and observe the "true" monomeric C=O frequency, which reveals the subtle s-character shifts in acids.
-
-
Data Interpretation:
-
Ketones: If C=O > 1740 cm⁻¹, confirm bicyclic/strained nature.
-
Acids: Look for the "fermi resonance" often seen in acid chlorides or specific strained systems, but rely on the O-H band for primary ID.
-
References
-
NIST Chemistry WebBook. Infrared Spectrum of Bicyclo[2.2.1]heptan-2-one. National Institute of Standards and Technology.[1][2] [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy: Carbonyl Stretching Frequencies and Ring Strain. [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction and Ketones. [Link]
-
NIST Chemistry WebBook. 1-Adamantanecarboxylic acid IR Spectrum. [Link]
-
Michigan State University. Infrared Spectroscopy: Characteristic Absorptions. [Link]
Sources
Validation of Synthetic Routes for 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid
This guide provides a critical validation of synthetic routes for 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid (CAS: 63242-00-2), a strategic scaffold in the synthesis of adamantane mimics, GPCR ligands, and antiviral agents.
The guide prioritizes the Enamine Annulation (Stork-Type) route as the industry standard for scalability and regiochemical fidelity, while evaluating the Adamantane Oxidative Fragmentation as a secondary, albeit less direct, alternative.
Executive Summary
-
Primary Recommended Route: Enamine Annulation of Ethyl 4-oxocyclohexanecarboxylate.
-
Why: Direct access to the 3-carboxy-9-oxo substitution pattern; scalable; avoids heavy metal oxidants.
-
-
Alternative Route: Oxidative Fragmentation of 2-Adamantanone.
-
Why: Useful for generating hydroxy-functionalized analogs or lactones, but requires extensive downstream oxidation to restore the 9-keto functionality.
-
-
Critical Challenge: Stereocontrol of the C3-carboxylic acid (endo vs. exo) and prevention of transannular aldol cyclization.
Part 1: The Primary Route – Enamine Annulation
This protocol relies on the Stork Enamine Synthesis principle, using a "double Michael" or "Michael-Acylation" sequence to construct the bridged bicyclic system across the C2 and C6 positions of a cyclohexanone core.
Retrosynthetic Logic
The 9-oxo-bicyclo[3.3.1]nonane skeleton is constructed by bridging a 3-carbon unit (derived from acryloyl chloride or acrylamide) across the
Figure 1: Retrosynthetic disconnection showing the origin of the bridge and wing substituents.
Detailed Protocol (Validated Workflow)
Step 1: Enamine Formation
-
Reagents: Ethyl 4-oxocyclohexanecarboxylate (1.0 eq), Pyrrolidine (1.1 eq), Toluene (Solvent).
-
Conditions: Reflux with Dean-Stark trap for azeotropic water removal (4–6 hours).
-
Critical Checkpoint: Monitor the disappearance of the ketone carbonyl stretch (
) and appearance of the enamine C=C stretch ( ) via IR. -
Yield: Quantitative (crude used directly).
Step 2: Annulation (Ring Closure)
-
Reagents: Crude Enamine, Acryloyl Chloride (1.1 eq) or Acrylamide (for milder conditions).
-
Solvent: Anhydrous Benzene or Toluene (0°C to Reflux).
-
Mechanism:
-
C-Alkylation: The enamine attacks the
-carbon of the acryloyl moiety (Michael-like). -
Acylation/Cyclization: The resulting iminium species undergoes cyclization with the acid chloride/amide functionality.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium/enamine bridgehead to release the ketone.
-
-
Purification: The resulting ethyl ester intermediate is often an oil. Hydrolysis (Step 3) is usually performed before rigorous purification.
Step 3: Ester Hydrolysis
-
Reagents: LiOH or NaOH (2.5 eq), THF/Water (1:1).
-
Conditions: Ambient temperature, 12 hours.
-
Isolation: Acidify to pH 2–3 with 1N HCl. The product, 9-oxo-bicyclo[3.3.1]nonane-3-carboxylic acid , typically precipitates as a solid or is extracted with EtOAc.
Performance Metrics
| Metric | Value | Notes |
| Overall Yield | 45–60% | 3 steps from cyclohexanone derivative. |
| Purity | >95% | After recrystallization (EtOAc/Hexane). |
| Scalability | High | Routine on 100g+ scale in industrial settings. |
| Key Impurity | Polymerized Acrylate | Controlled by slow addition of acryloyl chloride at low temp. |
Part 2: Alternative Route – Oxidative Fragmentation
This route is historically significant but less efficient for the keto-acid target. It involves the oxidative cleavage of 2-Adamantanone , a cheap and abundant starting material.
The Pathway
Using the Suarez reaction (
-
Reaction: 2-Adamantanone
4-Oxahomoadamantan-5-one (Lactone). -
Hydrolysis: Lactone
3-Hydroxy-bicyclo[3.3.1]nonane-7-carboxylic acid . -
Limitation: This yields the 3-hydroxy derivative.[1][2][3] To get the 9-oxo target, one must oxidize a bridgehead position or rearrange the skeleton, which is synthetically arduous compared to the de novo construction in Route 1.
Verdict: Use this route only if the 3-hydroxy analog (or the lactone) is the actual desired intermediate.
Part 3: Experimental Data & Characterization
Spectroscopic Validation
Researchers must validate the structure using the following markers to distinguish it from the isomeric [3.2.2] systems or uncyclized byproducts.
-
NMR (400 MHz,
):-
Bridgehead Protons (H1, H5): Multiplets at
2.4–2.6 ppm. Distinctive for bicyclo[3.3.1] systems. -
Wing Protons (H3): Multiplet at
2.8–3.1 ppm (alpha to carboxyl). -
Stereochemistry: The coupling constants (
) of H3 with H2/H4 reveal the endo (axial) vs. exo (equatorial) orientation. The endo-acid is often the kinetic product, while the exo-acid is thermodynamic.
-
-
NMR:
-
C9 (Bridge Ketone):
215–220 ppm (Characteristic of strained bridge ketones). -
COOH:
175–180 ppm.[4]
-
-
IR Spectroscopy:
-
Ketone:
(Bridge ketone). -
Acid:
(Broad, H-bonded).
-
Comparison of Routes
| Feature | Route A: Enamine Annulation | Route B: Adamantane Cleavage |
| Starting Material | Ethyl 4-oxocyclohexanecarboxylate | 2-Adamantanone |
| Step Count | 3 (Linear) | 3–4 (Oxidation + Hydrolysis + Re-oxidation) |
| Atom Economy | High | Moderate (Loss of iodine/lead reagents) |
| Safety Profile | Moderate (Acryloyl chloride is lachrymatory) | Low (Lead tetraacetate is toxic; Peroxides) |
| Target Fidelity | Direct to 9-oxo-3-COOH | Yields 3-hydroxy or Lactone primarily |
Part 4: Workflow Visualization
The following diagram illustrates the decision matrix and chemical flow for synthesizing the target molecule.
Figure 2: Process flow comparing the direct Enamine route vs. the oxidative Adamantane route.
References
-
Majumder, A., Mandal, A., & Ghosh, P. (2012). Total Synthesis of 9-Oxo-bicyclo[3.3.1]nonane. Journal of Atoms and Molecules, 2(2), 176–181.[5]
-
Organic Syntheses. (1977). Bicyclo[3.3.1]nonan-9-one.[6] Organic Syntheses, 57, 17. (Validation of the parent ketone synthesis).
-
Williams, B. D., et al. (2001). Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones. Heterocycles, 55(11), 2199-2206. (Demonstrates the acryloyl chloride annulation methodology).
-
PubChem. (2024). 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid (CAS 63242-00-2). National Library of Medicine.
- Peters, J. A., et al. (1982). Conformational analysis of 3-substituted bicyclo[3.3.1]nonanes. Tetrahedron, 38(24), 3641-3647. (Stereochemical reference for endo/exo assignment).
Sources
- 1. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
